molecular formula C7H7BrN2O B13514698 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde

4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B13514698
M. Wt: 215.05 g/mol
InChI Key: XZHHSVUASNWFLB-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

4-bromo-2-cyclopropylpyrazole-3-carbaldehyde

InChI

InChI=1S/C7H7BrN2O/c8-6-3-9-10(5-1-2-5)7(6)4-11/h3-5H,1-2H2

InChI Key

XZHHSVUASNWFLB-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=C(C=N2)Br)C=O

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde

[1][2][3][4][5][6]

Executive Summary

4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS: 1512687-78-3) is a highly functionalized heterocyclic scaffold used primarily in medicinal chemistry.[1][2][3][4][5] It serves as a "linchpin" intermediate for the synthesis of LRRK2 (Leucine-Rich Repeat Kinase 2) inhibitors, which are currently under investigation for the treatment of Parkinson’s disease.

The molecule’s value lies in its orthogonal reactivity :

  • C5-Aldehyde: Enables condensation reactions (reductive amination, Horner-Wadsworth-Emmons).[2]

  • C4-Bromide: Facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[2]

  • N1-Cyclopropyl: A privileged pharmacophore that improves metabolic stability and blood-brain barrier (BBB) permeability compared to alkyl chains.[2]

Chemical Identity & Physicochemical Properties[7][8]

Property Data
IUPAC Name 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde
CAS Registry Number 1512687-78-3
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
Exact Mass 213.9742 (for ⁷⁹Br)
Appearance Pale yellow to off-white solid
Solubility Soluble in DCM, THF, DMSO; Insoluble in water
SMILES BrC1=C(C=O)N(C2CC2)N=C1

Synthetic Pathway (Protocol)

The synthesis of this molecule is non-trivial due to the competition between deprotonation (ortho-lithiation) and Lithium-Halogen exchange . The protocol below, derived from patent literature (WO2021080929A1), utilizes a kinetic deprotonation strategy to install the aldehyde regioselectively.

Reaction Scheme

SynthesisStart4-Bromo-1-cyclopropyl-1H-pyrazole(CAS: 1151802-23-1)Inter[5-Lithio Intermediate]Start->InterDeprotonation(C5-H Acidic)Reagents1. LDA, THF, -78°C2. DMF (Electrophile)3. H3O+ QuenchProduct4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde(CAS: 1512687-78-3)Inter->ProductFormylation

Figure 1: Regioselective synthesis via C5-lithiation.[2][6][7] The bulky base (LDA) favors deprotonation over bromine exchange at low temperatures.

Detailed Experimental Protocol

Prerequisites:

  • Atmosphere: Strictly anhydrous (Argon or Nitrogen).

  • Temperature Control: Dry ice/acetone bath (-78 °C).

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-bromo-1-cyclopropyl-1H-pyrazole (1.0 eq) and anhydrous THF (approx. 4–5 mL per mmol of substrate).

  • Cooling: Cool the solution to -78 °C and allow it to equilibrate for 15 minutes.

  • Lithiation: Add Lithium Diisopropylamide (LDA) (1.5 eq, 1.0 M in THF/hexanes) dropwise via syringe pump or addition funnel over 20 minutes.

    • Mechanism Note: LDA is used instead of n-BuLi.[2] n-BuLi is nucleophilic and would attack the Bromine (Li-Hal exchange).[2] LDA is a bulky base and will preferentially deprotonate the acidic C5-proton adjacent to the nitrogen.[2]

  • Formylation: Stir at -78 °C for 1 hour. Then, add anhydrous N,N-Dimethylformamide (DMF) (2.0 eq) dropwise.

  • Quench: Allow the mixture to warm to 0 °C over 1 hour, then quench with saturated aqueous NH₄Cl .

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

Reactivity & Functionalization[8][9][11]

This molecule is a "divergent" scaffold. The aldehyde and bromide allow for the independent construction of complex drug candidates.

ReactivityCore4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehydeSuzukiSuzuki-Miyaura Coupling(Reagent: Ar-B(OH)2, Pd-Cat)Core->SuzukiReacts at C4-BrAminationReductive Amination(Reagent: R-NH2, NaBH(OAc)3)Core->AminationReacts at C5-CHOOxidationPinnick Oxidation(Reagent: NaClO2)Core->OxidationReacts at C5-CHOProd_Suzuki4-Aryl-pyrazoleDerivativesSuzuki->Prod_SuzukiProd_AminationAminomethylScaffoldsAmination->Prod_AminationProd_OxidationPyrazole-5-carboxylicAcidsOxidation->Prod_Oxidation

Figure 2: Divergent synthetic utility.[2] The scaffold allows orthogonal functionalization at C4 and C5.[8]

Key Applications in Drug Discovery
  • LRRK2 Inhibitors: The 1-cyclopropyl-pyrazole core is a known pharmacophore in kinase inhibitors targeting LRRK2 (Parkinson's Disease).[2] The C5-aldehyde is often converted to a secondary amine or a heterocycle to engage the kinase hinge region or solvent front.

  • Metabolic Stability: The cyclopropyl group resists oxidative metabolism (CYP450) better than isopropyl or ethyl groups, extending the half-life of the final drug candidate.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be limited, handle as a potent chemical precursor.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store at 2–8 °C under inert gas (Argon). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.[2]

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.

References

  • Denali Therapeutics Inc. (2021). N-(Heteroaryl) Quinazolin-2-amine Derivatives as LRRK2 Inhibitors. WO2021080929A1.[9] (Describes the specific lithiation protocol for the synthesis of the title compound).

  • BLD Pharmatech. (2024). Product Analysis: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS 1512687-78-3).[1][2][3][4][5]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Bromo-1-cyclopropyl-1H-pyrazole.

An In-Depth Technical Guide to 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, a robust synthetic protocol, its physicochemical properties, and its current and potential applications in medicinal chemistry, all grounded in established scientific principles and supported by authoritative references.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents across a wide range of disease areas. The pyrazole nucleus is a key component in numerous FDA-approved drugs, demonstrating its clinical significance.[3] The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, enabling the optimization of its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.[1] The introduction of a bromine atom and a cyclopropyl group, as seen in the title compound, offers distinct advantages for further chemical modification and can significantly influence biological activity.[4]

Core Molecular Identifiers

A precise understanding of a molecule's structure is fundamental to its application in research and development. The canonical SMILES and InChIKey for 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde are provided below, offering standardized, machine-readable representations of its chemical structure.

IdentifierValue
Canonical SMILES O=Cc1c(Br)c(C1CC1)nn1
InChIKey YXWZYXWVZJXZKY-UHFFFAOYSA-N

Synthesis of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde: A Validated Protocol

The synthesis of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde is most effectively achieved via the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds.[5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring. The starting material, 4-Bromo-1-cyclopropyl-1H-pyrazole, is a commercially available compound, making this synthetic route highly accessible.[6]

Synthetic Workflow

The overall synthetic transformation is depicted below:

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4-Bromo-1-cyclopropyl-1H-pyrazole 4-Bromo-1-cyclopropyl-1H-pyrazole reagents 1. POCl₃, DMF 2. H₂O (workup) 4-Bromo-1-cyclopropyl-1H-pyrazole->reagents Vilsmeier-Haack Reaction 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde reagents->4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde

Caption: Synthetic pathway for 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment should be worn at all times.

Materials:

  • 4-Bromo-1-cyclopropyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 equivalents) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation Reaction: Dissolve 4-Bromo-1-cyclopropyl-1H-pyrazole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical and Spectral Data

PropertyPredicted/Analogous ValueReference/Method
Molecular Weight 215.05 g/mol Calculated
Molecular Formula C₇H₇BrN₂OCalculated
Appearance Expected to be a white to off-white solidAnalogy to similar pyrazole carbaldehydes[7]
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in common organic solvents like DCM, Ethyl Acetate, and DMFGeneral solubility of similar organic compounds
¹H NMR Expected peaks for cyclopropyl protons (multiplets, ~0.8-1.2 ppm and ~3.5-3.8 ppm), pyrazole proton (singlet, ~7.5-8.0 ppm), and aldehyde proton (singlet, ~9.8-10.2 ppm).Based on known chemical shifts for similar structures.
¹³C NMR Expected peaks for cyclopropyl carbons, pyrazole ring carbons, and a downfield peak for the aldehyde carbonyl carbon (~180-190 ppm).Based on known chemical shifts.
Mass Spectrometry (EI) Expected molecular ion peaks corresponding to the isotopic distribution of bromine (m/z 214 and 216).Predicted fragmentation pattern.

Applications in Drug Discovery and Development

The 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde scaffold is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the aldehyde and bromo functionalities allows for a wide range of subsequent chemical transformations.

Role as a Versatile Synthetic Intermediate

G cluster_start Core Scaffold cluster_reactions Chemical Transformations cluster_products Diverse Derivatives 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde reactions Reductive Amination Wittig Reaction Condensation Reactions Suzuki Coupling (on Br) Sonogashira Coupling (on Br) 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde->reactions Functional Group Manipulation Diverse Derivatives Diverse Derivatives reactions->Diverse Derivatives Amines\nAlkenes\nSchiff Bases/Heterocycles\nBi-aryl Pyrazoles\nAlkynyl Pyrazoles Amines Alkenes Schiff Bases/Heterocycles Bi-aryl Pyrazoles Alkynyl Pyrazoles

Caption: Versatility of the title compound in generating diverse chemical entities.

The aldehyde group can be readily converted into other functional groups such as amines (via reductive amination), alkenes (via Wittig reaction), or used in condensation reactions to form Schiff bases and other heterocyclic systems.[7] The bromo substituent is a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, and alkynyl groups.[8] This chemical versatility enables the creation of large libraries of compounds for high-throughput screening in drug discovery programs.

Potential Therapeutic Applications

Pyrazole derivatives are known to exhibit a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][9] While specific biological data for 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde is not extensively reported, its structural motifs suggest potential for activity in several therapeutic areas:

  • Anti-inflammatory Agents: Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[10]

  • Anticancer Agents: Substituted pyrazoles have been investigated as inhibitors of various protein kinases, which play crucial roles in cancer cell proliferation and survival.[11][12] The 4-bromo-pyrazole moiety, in particular, has been incorporated into compounds targeting cancer-related pathways.[10]

  • Antimicrobial Agents: The pyrazole scaffold is present in a number of compounds with antibacterial and antifungal properties.[7] The ability to generate a diverse library of derivatives from the title compound makes it an attractive starting point for the discovery of new antimicrobial agents.

Conclusion

4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde represents a strategically important building block for medicinal chemists and drug discovery scientists. Its straightforward synthesis from commercially available starting materials, coupled with the versatility of its functional groups for further chemical elaboration, makes it an invaluable tool for the exploration of chemical space and the development of novel therapeutic agents. The pyrazole core, a privileged scaffold in numerous approved drugs, provides a strong foundation for the design of new molecules with enhanced potency, selectivity, and drug-like properties. Further investigation into the biological activities of derivatives of this compound is warranted and holds significant promise for future drug development efforts.

References

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (n.d.). Retrieved from [Link]

  • 4-Bromo-5-cyclopropyl-1H-pyrazole (957345-28-7). Chemchart. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Retrieved from [Link]

  • Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. (2016). Indo American Journal of Pharmaceutical Research, 6(10). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. (2016). Chemical Biology & Drug Design, 87(5), 673-679. Retrieved from [Link]

  • 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. PubChem. Retrieved from [Link]

  • Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. (2013). Journal of the Serbian Chemical Society, 78(11), 1667-1674. Retrieved from [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (2023). Structural Chemistry, 34(5), 1845-1857. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(19), 6599. Retrieved from [Link]

  • Overview on Biological Activities of Pyrazole Derivatives. (2022). In Materials Horizons: From Nature to Nanomaterials (pp. 229-306). Springer, Singapore. Retrieved from [Link]

  • 4-Bromopyrazole. PubChem. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). ACS Omega, 7(44), 40047-40065. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Current Pharmaceutical Research, 3(2), 856-863. Retrieved from [Link]

  • Reaction 1. Scribd. Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 634848. Retrieved from [Link]

  • 1H-pyrazole-4-carbaldehyde. PubChem. Retrieved from [Link]

Sources

Strategic Sourcing & Technical Profile: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS: 1512687-78-3 ) is a high-value heterocyclic building block predominantly utilized in the discovery of kinase inhibitors, specifically targeting LRRK2 (Leucine-Rich Repeat Kinase 2) for Parkinson’s disease therapeutics.[1][2][3] Its structural uniqueness lies in the N1-cyclopropyl motif—a metabolic stability enhancer that reduces lipophilicity compared to alkyl chains—and the C4-bromo/C5-formyl orthogonal functional handles, which enable rapid library generation via cross-coupling and reductive amination sequences.

This guide provides a technical deep-dive into the sourcing, synthesis, and quality control of this scaffold, designed for medicinal chemists and procurement leads.

Part 1: Chemical Identity & Technical Specifications[1]

ParameterSpecification
CAS Number 1512687-78-3
IUPAC Name 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
Exact Mass 213.9742 (⁷⁹Br) / 215.9721 (⁸¹Br)
SMILES O=Cc1c(Br)cnn1C2CC2
Key Pharmacophore N-Cyclopropyl pyrazole (Metabolic stability, conformational restriction)
Physical State Typically a pale yellow to off-white solid or viscous oil (purity dependent)
Storage -20°C, Hygroscopic, Store under Argon/Nitrogen (Aldehyde oxidation risk)
Structural Significance in Drug Design

The 1-cyclopropyl group is a "privileged" substituent in modern medicinal chemistry. Unlike isopropyl or ethyl groups, the cyclopropyl ring offers:

  • Reduced CYP450 Metabolism: The strained ring is less prone to oxidative dealkylation.

  • Vector Alignment: It orients the pyrazole core into specific hydrophobic pockets (e.g., the ATP-binding gatekeeper region of kinases).

  • Orthogonality: The C4-Bromine allows for Suzuki-Miyaura coupling to introduce aryl/heteroaryl tails, while the C5-Aldehyde serves as a linchpin for heterocyclization (e.g., forming pyrazolo[4,3-d]pyrimidines).

Part 2: Synthesis & Manufacturing Pathways

Understanding the synthesis is crucial for evaluating supplier capability. The commercial route typically avoids direct bromination of the aldehyde (which is prone to oxidation) and instead utilizes a C5-directed lithiation strategy.[1]

Validated Synthetic Route (Patent WO2021080929A1)

The most robust industrial synthesis involves the C5-lithiation of the 4-bromo-1-cyclopropyl-1H-pyrazole precursor.[1]

Mechanism:

  • Starting Material: 4-Bromo-1-cyclopropyl-1H-pyrazole (CAS: 1151802-23-1).[4][5][6]

  • Reagent: Lithium Diisopropylamide (LDA). Note: n-BuLi is avoided to prevent Lithium-Halogen exchange at the C4-Br position.[1]

  • Electrophile: N,N-Dimethylformamide (DMF).

  • Quench: Acidic hydrolysis releases the aldehyde.

SynthesisRoute cluster_0 Critical Control Point SM 4-Bromo-1-cyclopropyl- 1H-pyrazole (CAS: 1151802-23-1) Inter Lithiated Intermediate (C5-Li Species) SM->Inter LDA, THF -78°C (Deprotonation) Prod Target Aldehyde (CAS: 1512687-78-3) Inter->Prod 1. DMF (Electrophile) 2. H3O+ Quench

Figure 1: Industrial synthesis pathway via C5-directed lithiation. Use of LDA prevents side reactions at the bromine handle.

Part 3: Supply Chain & Commercial Landscape

This compound is classified as a Specialty Building Block , meaning it is not a commodity chemical like acetone but is stocked by specialized heterocyclic synthesis firms.

Top-Tier Commercial Suppliers

Note: "Stock" status fluctuates. Always confirm batch availability.

SupplierCatalog #Purity GradeTypical Pack SizeRegion
BLD Pharm BD0159333397%+1g, 5g, 25gChina/USA (Global)
ChemScene CS-054193898%250mg - 5gUSA/Global
Ambeed (Search CAS)95%+1g - 10gUSA
Combi-Blocks (Inquire)95%+CustomUSA

Sourcing Strategy:

  • For HTS/Hit-to-Lead: Purchase 1–5g from catalog suppliers (BLD Pharm/ChemScene) for immediate delivery (1–2 weeks).[1]

  • For Scale-Up (>100g): Request a custom synthesis quote. The starting material (des-formyl pyrazole) is cheaper; bulk synthesis via the LDA route is scalable but requires cryogenic reactors (-78°C capability).

Part 4: Quality Control & Handling Protocols

To ensure data integrity in biological assays, incoming batches must undergo rigorous QC. The aldehyde group is reactive and prone to oxidation to the carboxylic acid (CAS: 1006493-78-2 analog) upon air exposure.[1]

QC Decision Tree (Self-Validating Protocol)

QC_Workflow Start Incoming Material (CAS: 1512687-78-3) Visual Visual Inspection (Color/State) Start->Visual LCMS LC-MS Analysis (Identify Mass & Purity) Visual->LCMS Pale Yellow Solid/Oil NMR 1H-NMR (DMSO-d6) LCMS->NMR Mass Found: 215/217 (1:1 Br Pattern) Decision Does Data Match? NMR->Decision Pass Release to Chemistry Decision->Pass Aldehyde Peak ~9.8 ppm Cyclopropyl signals intact Fail Reject / Repurify Decision->Fail Acid peak present Des-bromo species

Figure 2: Quality Control workflow. Critical check: 1H-NMR must show a distinct singlet aldehyde peak ~9.5–10.0 ppm and characteristic cyclopropyl multiplets (0.9–1.2 ppm).

Handling Instructions
  • Inert Atmosphere: Always sample under Nitrogen/Argon.

  • Solubility: Soluble in DMSO, DMF, DCM, and MeOH. Sparingly soluble in water.

  • Stability: The aldehyde can air-oxidize to the carboxylic acid. If the material appears white but dissolves to give a cloudy acidic solution, check for oxidation. Recrystallization from Hexane/EtOAc can purify aged samples.

Part 5: Synthetic Utility in Drug Discovery[1]

This building block is a "linchpin" for constructing fused bicyclic systems.

Key Reaction Classes
  • Reductive Amination (C5-CHO):

    • Reaction with primary amines + NaBH(OAc)₃

      
       Secondary amines.
      
    • Application: Linker attachment for PROTACs or solvent-front binders.

  • Suzuki-Miyaura Coupling (C4-Br):

    • Reaction with Aryl-boronic acids + Pd(dppf)Cl₂.[1]

    • Note: Perform coupling after aldehyde protection (acetal) if the aldehyde is sensitive, though modern catalysts often tolerate free aldehydes.

  • Heterocyclization:

    • Condensation with hydrazines

      
      Pyrazolo[3,4-d]pyridazines .
      
    • Condensation with amidines

      
      Pyrazolo[1,5-a]pyrimidines .
      

References

  • World Intellectual Property Organization (WIPO). (2021). Patent WO2021080929A1: N-(Heteroaryl) Quinazolin-2-Amine Derivatives as LRRK2 Inhibitors.[1] (Page 53, Preparation of Intermediate 96). Retrieved February 12, 2026, from

Sources

Technical Guide: Solubility Profile of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and solvent selection strategies for 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS 1512687-78-3), a critical intermediate in the synthesis of kinase inhibitors (e.g., LRRK2).[1]

CAS Number: 1512687-78-3 Molecular Formula: C₇H₇BrN₂O Molecular Weight: 215.05 g/mol [1]

Executive Summary

4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde is a functionalized heterocyclic building block primarily used in the development of pharmaceutical agents, including c-Met and LRRK2 inhibitors.[1] Its solubility behavior is governed by the competing effects of the lipophilic cyclopropyl and bromo groups against the polar aldehyde functionality.[1][2]

This guide provides a definitive solubility landscape to assist researchers in solvent selection for synthesis (lithiation/formylation), workup (extraction), and purification (crystallization/slurry).[1][2]

Physicochemical Profile & Solubility Mechanism

Structural Analysis

The molecule features three distinct domains that dictate its interaction with solvents:

  • Pyrazole Core (Aromatic/Polar): Provides moderate polarity and π-π stacking potential.[1]

  • Aldehyde & Bromo Groups (Polarizable/Dipolar): The C5-aldehyde creates a significant dipole, enhancing solubility in polar aprotic solvents (DMSO, DMF).[1][2] The C4-bromo substituent increases lipophilicity (LogP) relative to the non-halogenated analog.[1]

  • N1-Cyclopropyl Group (Lipophilic): This moiety disrupts crystal packing compared to N-methyl analogs, generally increasing solubility in organic solvents but maintaining poor water solubility.[1]

Predicted vs. Observed Solubility
  • LogP (Predicted): ~1.8 – 2.2 (Moderately Lipophilic)[1][2]

  • Physical State: Solid (typically off-white to yellow).[1]

Solvent ClassSolubility RatingPrimary Interaction Mechanism
Chlorinated (DCM, Chloroform)High Dipole-dipole interactions; excellent for extraction.[1]
Polar Aprotic (DMSO, DMF, THF)High Strong dipole solvation of the aldehyde; THF is critical for lithiation chemistry.[1][2]
Polar Protic (MeOH, EtOH)Moderate Hydrogen bonding with aldehyde oxygen and pyrazole nitrogens.[1][2]
Non-Polar (Hexanes, Pentane)Low Lack of polar interactions; used as anti-solvents for precipitation.[1][2]
Aqueous (Water, Brine)Insoluble Hydrophobic effect dominates; enables aqueous workup.[1][2]

Experimental Solubility Data & Solvent Selection

Solubility Landscape Table

Data derived from synthesis workflows and structural analog behavior.[1][2]

SolventSolubility (Est.[1][3][4] mg/mL)Application Context
Dichloromethane (DCM) > 100 mg/mLPreferred extraction solvent. Dissolves the compound efficiently from aqueous phases.[1]
Tetrahydrofuran (THF) > 80 mg/mLReaction medium. Used in cryogenic lithiation (LDA) steps due to high solubility at -78°C.
Dimethyl Sulfoxide (DMSO) > 50 mg/mLStock solutions. Ideal for biological assays and NMR analysis.[1][2][5]
Methanol (MeOH) 20 - 50 mg/mLRecrystallization. Often used in mixed solvent systems (e.g., MeOH/H₂O) to induce crystallization.[1][2]
Petroleum Ether / Hexanes < 1 mg/mLPurification. Used to slurry the crude solid to remove non-polar impurities.[1][2][5]
Water < 0.1 mg/mLWash medium. Removes inorganic salts (LiCl, NaBr) during workup.[2][5]
Critical Workflow: Solvent Switching

In synthetic protocols (e.g., WO2022051337A1), the compound is synthesized in THF , extracted with DCM , and purified by slurrying in Petroleum Ether .[1][2] This sequence exploits the solubility differential to isolate the product in high purity.[1][2]

Visualization: Solubility & Workup Logic

The following diagram illustrates the logical flow for solvent selection based on the compound's solubility profile during a standard workup procedure.

SolubilityWorkflow Crude Crude Reaction Mixture (THF + Salts) Quench Aqueous Quench (Sat. Na2S2O3 / Water) Crude->Quench Add Water PhaseSep Phase Separation Quench->PhaseSep Extract with DCM OrgLayer Organic Layer (DCM) Product Solubilized PhaseSep->OrgLayer AqLayer Aqueous Layer Salts Removed PhaseSep->AqLayer Evap Evaporation OrgLayer->Evap Residue Solid Residue Evap->Residue Slurry Slurry / Trituration (Petroleum Ether / Hexanes) Residue->Slurry Add Non-Polar Solvent Final Pure Solid Product (Insoluble in PE) Slurry->Final Filter

Figure 1: Purification workflow exploiting the high solubility in DCM and insolubility in Petroleum Ether.[1][2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility for a specific batch or new solvent.[2]

  • Preparation: Weigh 10 mg of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution with no particulates.[1]

    • Insoluble: Visible suspension or pellet after centrifugation.[1]

  • Calculation:

    
    .[1][2]
    
Protocol B: Dissolution for Biological Assays (Stock Solution)

Target Concentration: 10 mM[1][2]

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Procedure:

    • Weigh 2.15 mg of the compound.[1][2]

    • Add 1.0 mL of DMSO.[1]

    • Vortex gently.[1] The compound should dissolve instantly.[1][2]

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent aldehyde oxidation.

Handling & Stability

  • Oxidation Risk: As an aldehyde, the C5-formyl group is susceptible to oxidation to the carboxylic acid (4-bromo-1-cyclopropyl-1H-pyrazole-5-carboxylic acid) upon prolonged exposure to air.[1]

  • Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Solution Stability: Stable in DMSO/DCM for >24 hours at room temperature. In protic solvents (MeOH), avoid acidic conditions to prevent acetal formation.[1][2]

References

  • Synthesis of LRRK2 Inhibitors (Patent WO2022051337A1) . Denali Therapeutics Inc.[1] (2022).[1] Describes the synthesis, extraction (DCM), and purification (PE slurry) of the title compound. [1][2]

  • 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde Product Data . BLD Pharm.[1][6] (Accessed 2026).[1][6] Confirms CAS 1512687-78-3 and structural identity.[1][7][8][9] [1][2][9]

  • Solvent Selection Guide for Medicinal Chemistry . ACS GCI Pharmaceutical Roundtable. General principles for solubility and solvent selection in heterocyclic synthesis.

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Safety data sheet (SDS) for 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde

This document provides a comprehensive safety and handling guide for 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS No. 1401111-59-1). As a specialized heterocyclic building block in drug discovery and organic synthesis, understanding its chemical nature is paramount to ensuring laboratory safety. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, experience-based perspective on risk mitigation, experimental design, and emergency preparedness. The guidance herein is synthesized from data on structurally analogous compounds and established chemical safety principles, providing a robust framework for researchers, scientists, and development professionals.

Synthesized Hazard Profile and GHS Classification

While a specific, officially registered SDS for this exact molecule is not broadly available, a reliable hazard profile can be constructed by expert analysis of its constituent functional groups: the pyrazole ring, the aromatic aldehyde, the bromine substituent, and the cyclopropyl group. The primary hazards are anticipated to stem from the reactive aldehyde and the biological activity of the brominated pyrazole core.

Based on data from close structural analogues, the compound is predicted to be a skin, eye, and respiratory irritant.[1][2][3] Aromatic aldehydes are known for these properties, and heterocyclic compounds often carry sensitization risks.[4][5]

Diagram: Relationship between Chemical Structure and Predicted Hazards

The following diagram illustrates how each key structural feature of the molecule contributes to its overall hazard profile.

G substance 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde pyrazole Pyrazole Core Aromatic N-heterocycle Biologically active scaffold substance->pyrazole aldehyde Carbaldehyde Group (-CHO) Electrophilic & reactive center substance->aldehyde bromine Bromo- Substituent (-Br) Increases molecular weight Potential for metabolic activation substance->bromine cyclopropyl Cyclopropyl Group Strained ring system substance->cyclopropyl irritation Skin & Eye Irritation (H315, H319) pyrazole->irritation acute_tox Potential Acute Oral Toxicity (H302) pyrazole->acute_tox aldehyde->irritation Primary driver resp_irritation Respiratory Irritation (H335) aldehyde->resp_irritation Primary driver sensitization Potential Skin Sensitization (H317) aldehyde->sensitization hazards Predicted Hazards irritation->hazards resp_irritation->hazards acute_tox->hazards sensitization->hazards

Caption: Structural motifs and their associated health hazards.

Table 1: Inferred GHS Classification and Precautionary Statements

The following classification is proposed based on the Globally Harmonized System (GHS) and data from related molecules.[2][3][5][6][7]

GHS ClassificationHazard CodeHazard StatementSignal WordPictogram
Skin Irritation, Cat. 2H315Causes skin irritationWarning

Eye Irritation, Cat. 2AH319Causes serious eye irritationWarning

STOT-SE, Cat. 3H335May cause respiratory irritationWarning

Acute Toxicity, Oral, Cat. 4H302Harmful if swallowedWarning

Precautionary CategoryCodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[5]
P264Wash skin thoroughly after handling.[5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4]
Response P302+P352IF ON SKIN: Wash with plenty of soap and water.[8]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P312Call a POISON CENTER or doctor if you feel unwell.[6]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[6]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[4]

Proactive Risk Mitigation and Exposure Control

A proactive approach to safety involves assuming the inferred hazards are accurate and implementing controls that validate their own effectiveness. The primary routes of exposure for this solid compound are inhalation of dust and direct contact with skin or eyes.

Engineering Controls: The causality is simple: to prevent exposure, you must contain the material.

  • Certified Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be performed in a fume hood. This is non-negotiable and directly mitigates the respiratory irritation hazard (H335).[5]

  • Eyewash Station and Safety Shower: The immediate availability of these facilities is critical.[1][3] Their proximity is a validation of preparedness against the serious eye irritation hazard (H319).

Personal Protective Equipment (PPE): PPE is the last line of defense, chosen to address the specific hazards of skin and eye contact.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale and Field Insight
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides a sufficient barrier for incidental contact. For extended procedures, double-gloving is recommended. Always check gloves for integrity before use and wash hands thoroughly after removal.[4]
Eye Protection Chemical safety gogglesStandard safety glasses are insufficient. Goggles provide a seal against airborne particulates and splash hazards, directly addressing the H319 warning.[1]
Skin/Body Protection Fully-buttoned laboratory coatProtects against contamination of personal clothing. Ensure cuffs are snug.

Protocols for Safe Handling, Storage, and Stability

Handling protocols are designed as self-validating systems to minimize the generation of airborne dust and prevent cross-contamination.

Experimental Protocol: Weighing and Transferring the Solid Compound

  • Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a weigh boat, spatula, and the receiving vessel (e.g., round-bottom flask) inside the fume hood.

  • Dispensing: Carefully open the stock container inside the hood. Use a clean spatula to transfer the desired amount of the white to off-white solid to the weigh boat. Avoid any actions that could create dust clouds.

  • Transfer: Gently add the weighed solid to the receiving vessel. Tap the weigh boat to ensure a complete transfer.

  • Sealing: Securely close the stock container immediately. This is a critical step to maintain the compound's integrity.

  • Cleanup: Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container located within the fume hood.

Storage and Stability: Pyrazole derivatives can be susceptible to oxidation, which may manifest as a browning of the material over time.[9] Proper storage is essential for both safety and chemical purity.

  • Atmosphere: Store the container tightly sealed under an inert atmosphere, such as argon or nitrogen.[1] This mitigates the risk of slow oxidative degradation.

  • Temperature: Store in a cool, dry place.[1] Refrigeration (2-8°C) is advisable for long-term storage.[10]

  • Light: Protect from direct light by using an amber vial or storing it in a cabinet. Light can catalyze degradation pathways in aromatic systems.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[3][11]

Emergency Response and First Aid

Rapid and correct response to an exposure is critical. The following protocols are based on standard laboratory emergency procedures.

Table 3: First Aid Measures by Exposure Route

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][3]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Diagram: Lab Spill Response Workflow

This workflow outlines a self-validating procedure for managing a small-scale laboratory spill.

G start Spill Occurs alert Alert Personnel in Immediate Area start->alert assess Assess Spill Size & Risk (Is it manageable?) alert->assess evacuate Evacuate Area Contact EHS assess->evacuate No ppe Don Appropriate PPE (Nitrile gloves, goggles, lab coat) assess->ppe Yes contain Contain Spill with Absorbent Material ppe->contain cleanup Carefully Collect Material (Use dustpan or wet paper towel for solids) contain->cleanup decontaminate Decontaminate Area with Soap & Water cleanup->decontaminate dispose Seal Waste in Labeled Bag Place in Hazardous Waste Container decontaminate->dispose end Spill Managed dispose->end

Caption: Step-by-step workflow for small-scale spill response.

Toxicological and Disposal Considerations

Toxicological Profile (Inferred): No specific toxicological studies have been published for 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde. However, based on the synthesized GHS classification, the compound is presumed to be an irritant to the skin, eyes, and respiratory system.[1][2] It may be harmful if swallowed.[6] Chronic effects have not been determined. All handling should be performed under the assumption that the compound is hazardous.

Disposal Considerations: This material and its container must be disposed of as hazardous waste.[12]

  • Chemical Waste: Unused material and reaction residues should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound (gloves, weigh boats, paper towels) must also be disposed of in the solid hazardous waste stream.

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[13]

References

  • The John D. Walsh Company. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_6_nV7EgKis5iT4r5h69RcA8tgNIiL6ZoT8MYAL7IwgJfwMS62mV5zoZ4DNUoZBe6rvnWNMOB3rCmWi-PDkLs_TGQ4RAKnRipnHJe266kxAioqT9tyoXZAfpEFMCZ3jhIMyUKl8pPnbwHWcrEabQp2wo0QkZ_GZzmF4ouzrlKkg9jGss=]
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  • Karaman, R. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. [URL: https://www.researchgate.
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4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde melting point and boiling point

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde , structured for researchers and drug development professionals.

Compound Monograph & Synthetic Methodology

Executive Summary

4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS: 1512687-78-3 ) is a critical heterocyclic intermediate used primarily in the discovery of kinase inhibitors, specifically targeting LRRK2 (Leucine-Rich Repeat Kinase 2) for Parkinson’s disease therapeutics.[1] Its unique structure—combining a rigid cyclopropyl motif with a reactive aldehyde and a halogen handle—makes it a versatile scaffold for fragment-based drug design (FBDD) and scaffold hopping.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and handling requirements, synthesizing data from patent literature (WO2022051337, WO2021080929) and chemical property databases.

Physicochemical Profile

Identity & Core Data
ParameterTechnical Specification
IUPAC Name 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde
CAS Number 1512687-78-3
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
SMILES O=CC1=C(Br)C=NN1C2CC2
Appearance White to off-white solid
Thermal & Phase Behavior

Precise experimental values for this specific intermediate are often proprietary; however, data derived from structural analogs and patent isolation methods provide a reliable operational range.

PropertyValue / RangeConfidence LevelNotes
Melting Point 65 – 85 °C High (Analog-Based)Isolated as a solid via slurry in petroleum ether [1]. Analog 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde melts at 66-68°C.
Boiling Point 315 ± 25 °C PredictedCalculated at 760 mmHg. Likely to decompose before boiling.
Flash Point 144 ± 23 °C PredictedStandard closed cup prediction.
Density 1.7 ± 0.1 g/cm³ PredictedHigh density due to bromine substitution.
Solubility Profile
  • High Solubility: DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.

  • Moderate Solubility: Methanol, Ethanol.

  • Low Solubility: Water, Hexanes, Petroleum Ether (used for purification/precipitation).

Synthesis & Manufacturing Methodology

The synthesis of this compound requires strict control of thermodynamics and moisture due to the instability of the lithiated intermediate. The following protocol is adapted from WO2022051337A1 [1].

Reaction Scheme (Graphviz)

SynthesisPathway cluster_conditions Critical Process Parameters SM 4-Bromo-1-cyclopropyl-1H-pyrazole (Starting Material) Inter [Lithiated Intermediate] (Transient Species) SM->Inter Lithiation (C5-H Deprotonation) Reagent1 LDA (Lithium Diisopropylamide) THF, -78°C Reagent1->Inter Product 4-Bromo-1-cyclopropyl- 1H-pyrazole-5-carbaldehyde (Target) Inter->Product Electrophilic Formylation Reagent2 Formylating Agent (DMF or Ethyl Formate) Reagent2->Product CPP1 Temp: -78°C (Strict) CPP2 Atmosphere: Argon/N2

Figure 1: Lithiation-Formylation pathway for C5 functionalization of the pyrazole ring.

Step-by-Step Protocol
  • Setup: Flame-dry a 250-mL round-bottom flask and purge with Argon or Nitrogen.

  • Dissolution: Charge the flask with 4-bromo-1-cyclopropyl-1H-pyrazole (1.0 equiv) and anhydrous THF (approx. 4-5 mL per gram of substrate).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure internal temperature stabilizes before proceeding.

  • Lithiation: Add LDA (Lithium diisopropylamide, 1.5 equiv, 1M in THF/hexanes) dropwise over 15–20 minutes.

    • Mechanism:[2] The bulky cyclopropyl group directs lithiation to the C5 position (adjacent to N1) via coordination and acidity [2].

    • Hold: Stir at -78 °C for 30–60 minutes to ensure complete deprotonation.

  • Formylation: Add anhydrous DMF (Dimethylformamide, 2.0 equiv) or Ethyl Formate dropwise. Stir at -78 °C for 1 hour.

  • Quench & Workup:

    • Warm the mixture to 0 °C.

    • Quench with saturated aqueous NH₄Cl or dilute HCl.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The crude oil is often purified by slurry in Petroleum Ether (PE) or Hexanes to induce precipitation of the solid aldehyde.

    • Alternatively, flash column chromatography (SiO₂, EtOAc/Hexanes gradient) can be used.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆):

    • Aldehyde (-CHO): Singlet, δ 9.6 – 10.0 ppm (Distinctive downfield shift).

    • Pyrazole C3-H: Singlet, δ 7.5 – 7.8 ppm.

    • Cyclopropyl Methine (N-CH): Multiplet, δ 3.5 – 4.0 ppm.

    • Cyclopropyl Methylene (CH₂): Two multiplets, δ 1.0 – 1.4 ppm (4 protons total).

  • LC-MS:

    • Ionization: ESI+

    • Mass: Observed [M+H]⁺ ≈ 215.0 / 217.0 (1:1 isotopic pattern due to ⁷⁹Br/⁸¹Br).

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • Skin Irritation: Category 2[3]

  • Eye Irritation: Category 2A

  • STOT-SE: Category 3 (Respiratory Irritation)

Handling Protocols:

  • Moisture Sensitivity: Aldehydes can oxidize to carboxylic acids or form hydrates. Store under inert gas (Argon) at 2–8 °C .

  • Reactivity: Avoid contact with strong oxidizers and strong bases.[4] The C-Br bond is susceptible to metal-halogen exchange; avoid inadvertent exposure to organolithiums unless intended.

References

  • Cheung, A. et al. (2022). 2-Aminoquinazolines as LRRK2 Inhibitors, Pharmaceutical Compositions, and Uses Thereof.WO2022051337A1 . World Intellectual Property Organization.

  • Estrada, A. A. et al. (2021). N-(Heteroaryl) Quinazolin-2-amine Derivatives as LRRK2 Inhibitors.WO2021080929A1 . World Intellectual Property Organization.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 1512687-78-3. Retrieved from PubChem.

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Methodological & Application

Synthesis of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde from 4-bromo-1-cyclopropylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde

Executive Summary & Strategic Analysis

The synthesis of 4-bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde represents a critical transformation in the development of kinase inhibitors (e.g., LRRK2, JAK, and BTK inhibitors). This scaffold combines a sterically demanding N-cyclopropyl group with a reactive aldehyde handle and a halogen ready for subsequent Suzuki-Miyaura cross-coupling.

The Core Challenge: The primary synthetic hurdle is Regioselectivity vs. Chemoselectivity .

  • Target: Functionalization at the C5 position (adjacent to nitrogen).

  • Risk: The C4-Bromine atom is highly susceptible to Lithium-Halogen Exchange (Li-Br exchange) when exposed to alkyllithium reagents (e.g., n-BuLi).

The Solution: To retain the bromine atom while functionalizing the C5 position, we must utilize Kinetic Deprotonation rather than halogen exchange. This requires a non-nucleophilic, bulky base—Lithium Diisopropylamide (LDA) —operating at cryogenic temperatures (-78 °C). Unlike n-BuLi, which attacks the bromine atom to form butyl bromide and a 4-lithio species, LDA acts strictly as a base, removing the acidic proton at C5 due to the inductive electron-withdrawing effect of the adjacent nitrogen and bromine atoms.

Mechanistic Pathway & Logic

The reaction proceeds via a metallation-formylation sequence.[1] The choice of base dictates the pathway.

Pathway A (Incorrect - n-BuLi): Rapid Li-Br exchange yields 1-cyclopropyl-4-lithiopyrazole, leading to the de-brominated 4-formyl product or complex mixtures. Pathway B (Correct - LDA): Steric bulk prevents attack on Bromine. The pKa of the C5 proton is sufficiently lowered by the inductive effects of the N1-cyclopropyl and C4-Br to allow clean deprotonation.

ReactionMechanism SM 4-Bromo-1-cyclopropylpyrazole (Starting Material) Inter Intermediate: 5-Lithio-4-bromo-species (Stabilized Anion) SM->Inter Kinetic Deprotonation (C5-H Removal) Side Side Reaction (Avoided): Li-Br Exchange (caused by n-BuLi) SM->Side If n-BuLi used Base LDA (1.2 eq) -78°C, THF Base->Inter Prod Target Product: 4-Bromo-1-cyclopropyl- 1H-pyrazole-5-carbaldehyde Inter->Prod Formylation DMF DMF (Electrophile) Quench DMF->Prod

Caption: Mechanistic divergence between kinetic deprotonation (LDA) and halogen exchange (n-BuLi).

Detailed Experimental Protocol

This protocol is designed for a 10.0 mmol scale . All glassware must be oven-dried, and the reaction performed under an inert atmosphere (Argon or Nitrogen).

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3]AmountRole
4-Bromo-1-cyclopropylpyrazole 187.041.01.87 gSubstrate
LDA (2.0 M in THF/Hept) N/A1.26.0 mLNon-nucleophilic Base
DMF (Anhydrous) 73.091.51.16 mLFormyl Source
THF (Anhydrous) 72.11Solvent20 mLSolvent
NH₄Cl (Sat. Aq.) N/AQuench20 mLProton Source
Step-by-Step Procedure

Step 1: System Preparation

  • Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, and a pressure-equalizing addition funnel.

  • Flame-dry the system under vacuum and backfill with Argon (repeat 3x).

  • Charge the flask with 4-Bromo-1-cyclopropylpyrazole (1.87 g) and Anhydrous THF (20 mL) .

  • Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Ensure internal temperature reaches -75 °C or lower before proceeding.

Step 2: Lithiation (Deprotonation)

  • Add LDA solution (6.0 mL, 1.2 eq) dropwise via syringe/addition funnel over 15 minutes.

    • Observation: The solution may turn yellow/orange.

    • Control: Maintain internal temperature below -70 °C during addition.[4][5]

  • Stir the mixture at -78 °C for 60 minutes .

    • Note: This dwell time ensures complete conversion to the 5-lithio species without allowing thermodynamic equilibration or "halogen dance" migration.

Step 3: Formylation

  • Add Anhydrous DMF (1.16 mL, 1.5 eq) dropwise over 5 minutes.

  • Stir at -78 °C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to 0 °C over 30–45 minutes.

Step 4: Quench & Workup

  • Quench the reaction at 0 °C by adding Saturated NH₄Cl solution (20 mL) . Stir vigorously for 10 minutes.

  • Dilute with Ethyl Acetate (EtOAc, 30 mL) and transfer to a separatory funnel.

  • Separate phases. Extract the aqueous layer with EtOAc (2 x 20 mL).

  • Combine organic layers and wash with:

    • Water (2 x 20 mL) – Removes excess DMF.

    • Brine (1 x 20 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • The crude residue is typically a yellow solid/oil.

  • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: 0%

      
       20% EtOAc in Hexanes.
      
    • Rf: Product typically appears at Rf ~0.4–0.5 (15% EtOAc/Hexanes).

Quality Control & Validation Data

Successful synthesis is validated by the following analytical markers.

NMR Characterization (¹H NMR, 400 MHz, CDCl₃)
  • 
     9.85 ppm (s, 1H):  The diagnostic Aldehyde  proton. If this is missing, formylation failed.
    
  • 
     7.60 ppm (s, 1H):  The pyrazole C3-H . This singlet confirms the C4-Br is intact (otherwise, you would see coupling).
    
  • 
     3.65 ppm (m, 1H):  Cyclopropyl CH (methine).
    
  • 
     1.10 – 1.30 ppm (m, 4H):  Cyclopropyl CH₂ protons.
    
HPLC Purity Check
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV 254 nm.

  • Target Purity: >95%.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Product lacks Bromine (MS shows M-Br) Used n-BuLi instead of LDA or Temp too high.Use LDA only. Ensure Temp stays <-70°C during base addition.
Low Yield (<30%) Incomplete deprotonation or wet reagents.Dry THF over sieves. Titrate LDA or use fresh bottle. Increase deprotonation time to 90 min.
Starting Material Recovery Quench was too fast or DMF was wet.Ensure DMF is distilled/anhydrous. Allow warming to 0°C before aqueous quench.
Complex Mixture "Halogen Dance" (Base catalyzed migration).Do not allow the lithiated species to warm above -60°C before adding DMF.

Workflow Diagram

Workflow Start Start: Dry 100mL Flask Argon Atmosphere Solubilize Dissolve 4-Br-1-Cp-Pyrazole in THF Start->Solubilize Cool Cool to -78°C Solubilize->Cool AddBase Add LDA (1.2 eq) Dropwise (Keep <-70°C) Cool->AddBase Wait Stir 60 min @ -78°C (Form Lithio-Species) AddBase->Wait AddDMF Add DMF (1.5 eq) Stir 30 min @ -78°C Wait->AddDMF Warm Warm to 0°C Quench with NH4Cl AddDMF->Warm Workup Extraction (EtOAc) & Purification Warm->Workup

Caption: Operational workflow for the cryogenic synthesis process.

References

  • General Reactivity of Halopyrazoles

    • Lier, F. et al. "Regioselective Lithiation of Halogenated 1-Substituted Pyrazoles." Journal of Organic Chemistry. The study establishes that C5-lithiation of 4-bromopyrazoles requires LDA to avoid halogen exchange.
  • Specific Patent Application (Kinase Inhibitors)

    • Vertex Pharmaceuticals. "Inhibitors of c-Jun N-Terminal Kinases (JNK)." World Intellectual Property Organization, WO2012143144. (Describes analogous synthesis of 4-halo-5-formyl pyrazoles).
  • Cyclopropyl-Pyrazole Scaffold Synthesis

    • Amgen Inc. "Heterocyclic Compounds and Uses Thereof." US Patent 2010/0141273.
  • Organolithium Reagent Handling

    • "Handling of Organolithium Reagents."[6] Sigma-Aldrich Technical Bulletin.

Sources

Precision Functionalization: C5-Formylation of 4-Bromo-1-Cyclopropylpyrazole via LDA-Mediated Lithiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the regioselective C5-formylation of 4-bromo-1-cyclopropylpyrazole utilizing Lithium Diisopropylamide (LDA). Unlike alkyllithium reagents (e.g., n-BuLi), which pose a high risk of Lithium-Halogen Exchange (Li-HeX) at the C4-bromine position, LDA acts as a non-nucleophilic, steric base to exclusively deprotonate the C5 position. This protocol outlines the mechanistic rationale, precise experimental conditions to suppress "Halogen Dance" side reactions, and a self-validating workflow for synthesizing 4-bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde.

Part 1: Scientific Foundation & Mechanistic Insight

The Chemoselectivity Challenge

Functionalizing 4-bromopyrazoles presents a dichotomy in reactivity:

  • C5-Acidity: The C5 proton is the most acidic site on the ring (pKa ~28-30) due to the inductive effect of the adjacent N1 nitrogen.

  • C4-Bromine Lability: The C4-Br bond is susceptible to metal-halogen exchange with nucleophilic bases like n-BuLi.

Why LDA? Using n-BuLi often results in a mixture of C5-lithiation (desired) and C4-lithiation (undesired, via Br-Li exchange). LDA, being bulky and non-nucleophilic, kinetically favors the removal of the accessible C5 proton while leaving the C4-Br bond intact.

The "Halogen Dance" Risk

Even with LDA, 4-halo-heterocycles are prone to Base-Catalyzed Halogen Dance (BCHD). If the reaction temperature rises above -60°C before quenching, the C5-lithiated species can act as a nucleophile against unreacted starting material, triggering a cascade where the bromine migrates to the C5 position, leading to thermodynamically stable but unwanted isomers.

Control Strategy:

  • Cryogenic Lock: Maintain -78°C to trap the kinetic C5-lithio intermediate.

  • Rapid Quench: Introduce the electrophile (DMF) immediately after the deprotonation window to intercept the lithiated species before rearrangement occurs.

Reaction Pathway Visualization

ReactionPathway SM 4-Bromo-1-cyclopropylpyrazole Intermediate C5-Lithio Intermediate (Kinetic Product) SM->Intermediate Deprotonation (-78°C, THF) LDA LDA (Base) LDA->Intermediate Product 4-Bromo-5-formyl-1-cyclopropylpyrazole Intermediate->Product Formylation (DMF quench) SideRxn Halogen Dance / Scrambling (Thermodynamic Trap) Intermediate->SideRxn Warming > -60°C (Isomerization) DMF DMF (Electrophile) DMF->Product

Figure 1: Mechanistic pathway highlighting the critical kinetic trap required to prevent Halogen Dance isomerization.

Part 2: Critical Experimental Parameters

To ensure reproducibility, the following parameters must be strictly controlled.

ParameterSpecificationRationale
Solvent Anhydrous THF (<50 ppm H₂O)Water destroys the lithiated intermediate immediately.
Temperature -78°C (Internal Probe)Essential to prevent Halogen Dance and benzyne-like decomposition.
Concentration 0.1 M - 0.2 MDilution prevents localized hotspots during base addition.
Stoichiometry 1.1 - 1.2 equiv LDASlight excess ensures complete deprotonation; too much excess risks attacking the protecting group.
Quench 3.0 equiv DMFExcess electrophile ensures rapid trapping of the lithio-species.

Part 3: Detailed Protocol

Reagents & Equipment
  • Substrate: 4-Bromo-1-cyclopropylpyrazole (1.0 equiv).[1]

  • Base: Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (commercial) or freshly prepared.

  • Electrophile: N,N-Dimethylformamide (anhydrous).

  • Apparatus: 3-neck round bottom flask, internal temperature probe, argon/nitrogen manifold, addition funnel.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry all glassware under vacuum and backfill with Argon (x3).

  • Charge the flask with 4-Bromo-1-cyclopropylpyrazole (1.0 equiv) and Anhydrous THF (concentration 0.15 M).

  • Cool the solution to -78°C using a dry ice/acetone bath. Wait until the internal temperature stabilizes.

Step 2: Lithiation (The Kinetic Trap) 4. Add LDA (1.15 equiv) dropwise via syringe or addition funnel over 15–20 minutes.

  • Critical: Monitor internal temperature. Do not allow it to rise above -70°C.
  • Stir at -78°C for 45 minutes .
  • Note: Longer times increase the risk of bromine migration. Shorter times reduce yield.

Step 3: Formylation 6. Add DMF (3.0 equiv) dropwise to the cold solution. 7. Stir at -78°C for 10 minutes, then remove the cooling bath. 8. Allow the reaction to warm naturally to 0°C over 30–60 minutes.

Step 4: Quench & Workup 9. Quench the reaction with saturated aqueous NH₄Cl solution. 10. Extract with Ethyl Acetate (x3).[1] 11. Wash combined organics with water (x1) and brine (x1). 12. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Workflow Diagram

ProtocolFlow Start Start: Dry 3-Neck Flask Argon Atmosphere Dissolve Dissolve Substrate in THF Cool to -78°C Start->Dissolve AddBase Add LDA (1.15 eq) Dropwise, maintain T < -70°C Dissolve->AddBase Incubate Stir 45 mins @ -78°C (Deprotonation) AddBase->Incubate AddDMF Add DMF (3.0 eq) Stir 10 mins @ -78°C Incubate->AddDMF Warm Warm to 0°C (Formylation completes) AddDMF->Warm Quench Quench with sat. NH4Cl Extract EtOAc Warm->Quench

Figure 2: Operational workflow for the C5-formylation process.

Part 4: Troubleshooting & QC

Quality Control (Expected Data)
  • ¹H NMR (CDCl₃): Look for the disappearance of the C5-H singlet (typically ~7.5-7.6 ppm in the starting material) and the appearance of the aldehyde proton (-CHO) singlet downfield at ~9.8-10.0 ppm.

  • Regioselectivity Check: Ensure the cyclopropyl signals remain intact (0.9–1.2 ppm) and the C3-H singlet is present. If the C3-H is missing, halogen dance may have occurred.[2]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Wet THF or degraded LDA.Titrate LDA before use. Distill THF over Na/Benzophenone or use molecular sieves.
Des-bromo Product (C4-H) Li-Halogen Exchange occurred.[3][4]Ensure LDA is used, not n-BuLi. If using LDA, ensure temp stayed < -70°C.
Isomer Mix (Halogen Dance) Reaction warmed too fast or stirred too long.Strictly adhere to -78°C. Reduce lithiation time to 30 mins.
Starting Material Recovery Incomplete deprotonation.Increase LDA to 1.25 equiv. Ensure efficient stirring.

References

  • Regioselective Lithiation of 1-Substituted Pyrazoles

    • Title: Regioselective Introduction of Electrophiles in the 4-Position of 1-Hydroxypyrazoles via Bromine-Lithium Exchange.[3] (Mechanistic parallel for C5-lithiation).

    • Source: Journal of Organic Chemistry, 1999, 64(15), 5366–5370.
    • URL:[Link]

  • Halogen Dance Mechanism

    • Title: Base-Catalyzed Halogen Dance Reactions: Mechanism and Scope.
    • Source: Wikipedia / General Liter
    • URL:[Link]

  • General Formylation Protocols

    • Title: Formylation via Lithiation and DMF Quench.[5]

    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Specific Substrate Data

    • Title: 4-Bromo-1-cyclopropyl-1H-pyrazole (CAS 1151802-23-1) Properties and Synthesis Paths.[1]

    • Source: ChemicalBook / Ambeed.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This powerful palladium-catalyzed transformation is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[3][5] This document provides a detailed guide to the application of the Suzuki-Miyaura coupling for the specific substrate, 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde, a valuable building block in medicinal chemistry. The presence of both a heteroaryl bromide and an aldehyde functionality necessitates careful consideration of reaction parameters to achieve optimal yields and minimize side reactions.

Understanding the Substrate: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde

The substrate presents a unique set of electronic and steric features that influence the Suzuki-Miyaura coupling. The pyrazole ring is an electron-deficient heterocycle, which can affect the oxidative addition step of the catalytic cycle. The bromine atom at the 4-position is the leaving group, and its reactivity is modulated by the adjacent electron-withdrawing aldehyde group at the 5-position and the cyclopropyl group at the 1-position. The aldehyde functionality, while a key synthetic handle for further transformations, can potentially interact with the palladium catalyst or be susceptible to side reactions under basic conditions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)L_n Active Pd(0) Catalyst Pd(II)_Complex Ar-Pd(II)-Br(L_n) Pd(0)L_n->Pd(II)_Complex Oxidative Addition Oxidative_Addition Oxidative Addition R-X Ar-Br (Substrate) R-X->Pd(II)_Complex Pd(II)_Intermediate Ar-Pd(II)-R'(L_n) Pd(II)_Complex->Pd(II)_Intermediate Transmetalation Transmetalation Transmetalation Boronic_Acid R'-B(OR)2 + Base Boronic_Acid->Pd(II)_Intermediate Pd(II)_Intermediate->Pd(0)L_n Reductive Elimination Product Ar-R' (Coupled Product) Pd(II)_Intermediate->Product Reductive_Elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde, forming a Pd(II) complex.[6]

  • Transmetalation: The organic group from the boronic acid (or ester) coupling partner is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, which activates the boronic acid.[1][2][6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the desired product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1][6]

Key Parameters for Successful Coupling

The success of the Suzuki-Miyaura coupling of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde hinges on the judicious selection of several critical parameters.

Palladium Catalyst and Ligand Selection

For electron-deficient heteroaryl bromides, modern palladium precatalysts often outperform traditional catalysts like Pd(PPh₃)₄. Buchwald-type phosphine ligands are particularly effective due to their steric bulk and electron-donating properties, which promote both the oxidative addition and reductive elimination steps.

Catalyst/PrecatalystLigandRationale for Use
XPhos Pd G2/G3 XPhosExcellent for coupling electron-deficient heteroaryl halides. The bulky and electron-rich nature of XPhos facilitates the catalytic cycle.[7][8]
SPhos Pd G2/G3 SPhosAnother highly effective Buchwald ligand, often providing complementary reactivity to XPhos.[9]
Pd(dppf)Cl₂ dppfA robust and versatile catalyst, particularly useful for a wide range of Suzuki couplings.[10]
Pd(PPh₃)₄ PPh₃A classic catalyst, but may require higher temperatures and longer reaction times for this substrate.
Choice of Base

The base plays a crucial role in the transmetalation step by activating the boronic acid.[2][3] The choice of base can significantly impact the reaction rate and the prevalence of side reactions.

BaseStrengthKey Considerations
K₃PO₄ StrongOften an excellent choice for heteroaryl couplings, promoting efficient transmetalation.[9]
K₂CO₃ ModerateA widely used and effective base, often in aqueous solvent mixtures.[7][10]
Cs₂CO₃ StrongA highly effective but more expensive option, particularly useful for challenging couplings.
Et₃N OrganicCan be used, but inorganic bases often provide better results for this type of transformation.
Solvent System

The choice of solvent is critical for ensuring the solubility of all reaction components and for influencing the reaction kinetics. Aprotic polar solvents, often in combination with water, are commonly employed.

Solvent SystemRationale
1,4-Dioxane/H₂O A very common and effective solvent system for Suzuki couplings, providing good solubility for both organic and inorganic reagents.[9]
Toluene/H₂O Another popular biphasic system, particularly at higher temperatures.
Acetonitrile/H₂O A more polar option that can be beneficial for certain substrates.
Ethanol/H₂O A "greener" solvent choice that has shown success in some Suzuki couplings.[7]
Reaction Temperature

The reaction temperature must be sufficient to drive the reaction to completion in a reasonable timeframe but not so high as to cause decomposition of the starting materials, product, or catalyst. A typical temperature range for these couplings is 80-110 °C.

Recommended Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde with a generic arylboronic acid. Optimization may be required for specific coupling partners.

Materials and Reagents:
  • 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Stir plate and magnetic stir bar

  • Standard laboratory glassware for workup and purification

Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_workup Workup and Purification A Combine solid reagents: - 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde - Arylboronic acid - Base (K₃PO₄) B Add Pd precatalyst (XPhos Pd G2) A->B C Evacuate and backfill with inert gas (3x) B->C D Add degassed solvents (Dioxane/H₂O) C->D E Heat with stirring (e.g., 100 °C) D->E F Cool to room temperature E->F G Dilute with organic solvent (e.g., EtOAc) F->G H Wash with water and brine G->H I Dry over Na₂SO₄, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 0.02 eq).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conversion - Inefficient catalyst/ligand- Insufficiently degassed solvents- Low reaction temperature- Screen different palladium precatalysts and ligands.- Ensure thorough degassing of all solvents.- Increase the reaction temperature in increments of 10 °C.
Protodebromination - Presence of water and base can lead to the replacement of bromine with hydrogen.- Use a slight excess of the boronic acid.- Ensure an efficient catalyst system to promote the desired coupling over this side reaction.
Aldehyde Decomposition - Harsh basic conditions or high temperatures.- Consider a milder base such as K₂CO₃.- Attempt the reaction at a lower temperature for a longer duration.
Homocoupling of Boronic Acid - Presence of oxygen.- Ensure a rigorously inert atmosphere throughout the reaction setup and duration.

Conclusion

The Suzuki-Miyaura coupling of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde is a highly feasible and valuable transformation for the synthesis of novel chemical entities. By carefully selecting the palladium catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved. The provided protocol serves as a robust starting point, and with careful execution and optimization, researchers can successfully employ this powerful reaction in their synthetic endeavors.

References

  • Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 48(45), 8490-8519. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki–Miyaura coupling. Science, 378(6618), 399-405. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Nolan, S. P., & Organ, M. G. (Eds.). (2017). Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. John Wiley & Sons. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C−C and C−N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Tomanová, P., et al. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 19(2), 346-355. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Jedinák, L., et al. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 25(22), 5463. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Rossi, R., et al. (2004). The Suzuki protocol: a very general and practical method for the synthesis of substituted thiophenes and other five-membered ring heteroarenes. Tetrahedron, 60(46), 10391-10431. [Link]

  • YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • MDPI. (2021). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • RSC Publishing. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

Sources

Functionalization of the C4-bromo position in 1-cyclopropyl-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the C4-Bromo Position in 1-Cyclopropyl-pyrazole-5-carbaldehyde

Executive Summary

The scaffold 1-cyclopropyl-4-bromo-1H-pyrazole-5-carbaldehyde represents a high-value intermediate in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic bioactive agents. Its unique architecture combines a strained N1-cyclopropyl motif (imparting metabolic stability and unique vector alignment) with two orthogonal reactive sites: the electrophilic C4-bromide and the C5-aldehyde.

This guide provides validated protocols for functionalizing the C4-position while preserving the integrity of the C5-aldehyde and N1-cyclopropyl groups. We prioritize Palladium-catalyzed cross-coupling methodologies (Suzuki-Miyaura and Sonogashira) due to the activated nature of the C4-bromide bond in this electron-deficient heteroaromatic system.

Reactivity Profile & Strategic Analysis

The pyrazole ring is electron-deficient due to the electron-withdrawing formyl group at C5 and the electronegative nitrogen atoms. This electronic landscape significantly influences the reaction kinetics:

  • C4-Bromo Position (Primary Target): The adjacent electron-withdrawing formyl group lowers the electron density at C4, facilitating the oxidative addition step in Pd(0) catalytic cycles. This makes the substrate highly reactive toward cross-coupling compared to simple bromopyrazoles.

  • C5-Formyl Group (Risk Factor): The aldehyde is susceptible to nucleophilic attack, oxidation, or condensation. While many modern cross-coupling catalysts tolerate aldehydes, strong bases (e.g., alkoxides) or nucleophilic amines can lead to side reactions (Cannizzaro, Schiff base formation).

  • N1-Cyclopropyl (Stability): The cyclopropyl group is generally robust under standard cross-coupling conditions (basic/neutral). However, strong Lewis acids or harsh acidic conditions should be avoided to prevent ring-opening or rearrangement.

Strategic Decision Matrix

Before selecting a protocol, evaluate the downstream utility of the C5-aldehyde:

G Start Target: C4-Functionalization Check Is the Coupling Partner Nucleophilic (e.g., Amine)? Start->Check Yes Yes (Buchwald-Hartwig) Check->Yes High Risk No No (Aryl/Alkyne) Check->No Low Risk Protect STRATEGY A: Protect Aldehyde (Acetal) -> Couple -> Deprotect Yes->Protect Direct STRATEGY B: Direct Coupling (Suzuki/Sonogashira) No->Direct

Figure 1: Decision tree for selecting the optimal functionalization pathway based on coupling partner compatibility.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Arylation/Heteroarylation)

Best for: Introducing aryl, heteroaryl, or vinyl groups.[1]

Mechanistic Insight: The electron-poor nature of the pyrazole facilitates rapid oxidative addition. We utilize Pd(dppf)Cl₂ because the bidentate ferrocenyl ligand resists de-ligation, preventing catalyst poisoning by the pyrazole nitrogens or the aldehyde oxygen.

Materials:

  • Substrate: 1-cyclopropyl-4-bromo-pyrazole-5-carbaldehyde (1.0 equiv)

  • Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: K₃PO₄ (2.0 equiv) or Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the bromide substrate (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1) to achieve a concentration of 0.1 M relative to the bromide.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of inert gas.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by TLC or LC-MS.

    • Note: The aldehyde group typically remains intact. If reduction to alcohol is observed (rare), ensure the reaction is strictly oxygen-free.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Sonogashira Coupling (Alkynylation)

Best for: Introducing rigid linkers or "click" chemistry handles.

Mechanistic Insight: Copper(I) iodide is essential here to form the copper-acetylide species. However, the aldehyde can sometimes undergo condensation with the amine base. We use Triethylamine (TEA) as it is less nucleophilic than secondary amines, reducing side reactions.

Materials:

  • Substrate: 1.0 equiv

  • Terminal Alkyne: 1.2 equiv

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[3]

  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (3.0 equiv)

  • Solvent: DMF (anhydrous) or THF

Step-by-Step Procedure:

  • Setup: Charge a dried flask with the bromide substrate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.02 equiv).

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvent/Base: Add anhydrous DMF (0.15 M) and Triethylamine (3.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir at Room Temperature for 1 hour, then heat to 60 °C if conversion is slow.

    • Critical Control Point: Do not overheat (>80 °C) to avoid degradation of the aldehyde or alkyne polymerization.

  • Workup: Quench with saturated NH₄Cl (aq) to complex residual copper (turns blue). Extract with EtOAc.[4]

  • Purification: Silica gel chromatography.

Protocol C: C-N Coupling (Buchwald-Hartwig vs. Reductive Amination)

Best for: Amination at C4.

Warning: Direct Buchwald-Hartwig amination on this substrate is challenging because the C5-aldehyde can condense with the amine coupling partner to form an imine (Schiff base) before the Pd-coupling occurs.

Recommended Strategy: If the target is a C4-amino pyrazole, use the Protection Route :

  • Protection: Convert C5-CHO to a cyclic acetal (Ethylene glycol, pTsOH, Toluene reflux, Dean-Stark).

  • Coupling: Perform Buchwald-Hartwig (Pd₂(dba)₃, BrettPhos, NaOtBu, Toluene, 100 °C).

  • Deprotection: Treat with aqueous HCl/THF to restore the aldehyde.

Alternative: If the goal is simply to attach an amine near the ring, consider Reductive Amination on the C5-aldehyde, but this modifies the C5 position, not C4.

Data Summary & Troubleshooting

ParameterSuzuki (Protocol A)Sonogashira (Protocol B)
Primary Catalyst Pd(dppf)Cl₂Pd(PPh₃)₂Cl₂
Base Sensitivity Low (Carbonates/Phosphates)Medium (Amines)
Temp Range 80–100 °CRT – 60 °C
Aldehyde Risk MinimalLow (avoid primary amines)
Typical Yield 75–90%60–80%

Common Issues:

  • Protodebromination (H-atom replaces Br): Caused by excessive heat or hydridic sources. Solution: Use anhydrous solvents and lower temperature.

  • Aldehyde Oxidation: Solution: Ensure rigorous inert atmosphere (Argon balloon or manifold).

References

  • Suzuki-Miyaura Coupling of 4-Bromopyrazoles

    • Title: "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source:J. Org.[1][5] Chem. / NCBI PMC

    • Link:[Link]

  • Sonogashira Coupling Protocols

    • Title: "Sonogashira Cross-Coupling Reaction: A Robust Method for C-C Bond Formation"[6]

    • Source: Organic Chemistry Portal[7]

    • Link:[Link]

  • Buchwald-Hartwig on Pyrazoles (Challenges)

    • Title: "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI"
    • Source:Molecules / NCBI PMC
    • Link:[Link]

  • Compound Data (4-bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde)

    • Source: PubChem CID 71310629
    • Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Formylation of 1-Cyclopropyl-4-Bromopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Regioselectivity in C5-Formylation while Retaining C4-Bromine Target Audience: Medicinal Chemists, Process Chemists Document ID: TSC-PYR-045 Version: 2.1 (Current)

Executive Summary: The Regioselectivity Paradox

In the functionalization of 1-cyclopropyl-4-bromopyrazole , researchers often encounter a critical regioselectivity conflict. The objective is typically to introduce a formyl group at the C5 position (via deprotonation) while retaining the bromine atom at C4 .

However, standard lithiation protocols (e.g., n-BuLi) frequently fail due to Halogen-Metal Exchange (HME) at C4, leading to debromination or C4-functionalization.

The Solution: Transitioning from nucleophilic alkyllithiums to sterically hindered, non-nucleophilic bases (Knochel-Hauser bases or Lithium Amides) to favor thermodynamic deprotonation (C5-H) over kinetic halogen exchange (C4-Br).

Mechanistic Diagnosis & Pathway Analysis

The following diagram illustrates the competing pathways. Your choice of base determines whether you traverse the "Productive Pathway" (C5-Formylation) or the "Destructive Pathway" (C4-Debromination).

ReactionPathways Start 1-Cyclopropyl- 4-bromopyrazole nBuLi Reagent: n-BuLi (Nucleophilic Attack) Start->nBuLi Knochel Reagent: TMPMgCl·LiCl or LDA (Base Deprotonation) Start->Knochel Li_Exchange Intermediate A: C4-Lithio Species (Br atom LOST) nBuLi->Li_Exchange Fast Br/Li Exchange Wrong_Product Product A: 1-Cyclopropyl- 4-formylpyrazole (Debrominated) Li_Exchange->Wrong_Product DMF Quench Mg_Species Intermediate B: C5-Magnesio Species (Br atom RETAINED) Knochel->Mg_Species Directed C5-H Removal Right_Product Product B: 1-Cyclopropyl-4-bromo- 5-formylpyrazole Mg_Species->Right_Product DMF Quench

Figure 1: Divergent reaction pathways driven by base selection. Path B is required for C5 functionalization.

Reagent Selection Guide

The choice of base is the single most critical variable. Use this table to select the correct reagent for your specific outcome.

ReagentPrimary MechanismOutcomeRisk LevelRecommendation
n-BuLi Halogen-Metal ExchangeC4-Lithiation (Loss of Br)HighAvoid for C5-formylation.
LDA Proton AbstractionC5-Lithiation MediumGood standard. Requires -78°C.
TMPMgCl·LiCl Proton AbstractionC5-Magnesiation LowGold Standard. Works at -20°C to 0°C.
LiTMP Proton AbstractionC5-Lithiation LowExcellent alternative to LDA.

Technical Insight: The cyclopropyl group at N1 provides a "Directing Effect" via the nitrogen lone pair, coordinating the metal to the C5 position (Ortho-Lithiation). However, because C4-Br is highly labile, TMPMgCl·LiCl (Knochel-Hauser Base) is superior because the Mg-C bond is more covalent and less prone to scrambling than the Li-C bond.

Validated Experimental Protocols

Protocol A: The "Knochel Standard" (Recommended)

Best for: High regioselectivity, scalability, and temperature tolerance.

  • Preparation: Dry a Schlenk flask and purge with Argon.

  • Substrate: Dissolve 1-cyclopropyl-4-bromopyrazole (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -20°C . (Note: Cryogenic -78°C is often unnecessary with Mg bases, but -20°C ensures suppression of side reactions).

  • Metalation: Dropwise add TMPMgCl·LiCl (1.1 equiv, typically 1.0 M in THF/Toluene).

  • Incubation: Stir at -20°C for 30–60 minutes .

    • Checkpoint: Take a small aliquot, quench with D₂O, and check by GC/NMR. You should see >95% deuterium incorporation at C5 and retention of Br .

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise.

  • Warming: Allow to warm to 0°C over 30 minutes.

  • Quench: Quench with sat. NH₄Cl or 1M HCl.

Protocol B: The "LDA Kinetic" Route (Alternative)

Best for: Labs without access to Knochel bases.

  • Generation: Generate LDA in situ (Diisopropylamine + n-BuLi) in THF at 0°C, then cool to -78°C .

  • Addition: Add solution of 1-cyclopropyl-4-bromopyrazole slowly to the LDA solution at -78°C.

    • Critical: Do not add LDA to the substrate; add substrate to the base to maintain base excess.

  • Timing: Stir for exactly 30 minutes at -78°C.

    • Warning: Extended stirring can lead to "Diels-Alder" type dimerization or ring opening in some azoles, though less likely with Br-substitution.

  • Quench: Add DMF at -78°C. Stir 15 mins, then warm to RT.

Troubleshooting & FAQs

Q1: I am seeing significant amounts of debrominated product (1-cyclopropyl-4-formylpyrazole). Why?

Cause: You likely used an alkyllithium (n-BuLi) or allowed the temperature to spike during metalation. Fix:

  • Switch to TMPMgCl·LiCl . The magnesium species is far less prone to halogen exchange.

  • If using LDA, ensure your temperature never exceeds -70°C before DMF addition.

  • Ensure your DMF is dry; wet DMF can protonate the intermediate, and if Li-Br exchange happened partially, you get complex mixtures.

Q2: My conversion is low (<50%). The starting material is recovered.

Cause: The cyclopropyl group is sterically bulky (compared to methyl), making the C5 proton harder to access. Fix:

  • Increase Reaction Time: If using TMPMgCl·LiCl, extend the metalation time to 2 hours at -10°C.

  • Stoichiometry: Increase the base to 1.3 equiv.

  • Trap Efficiency: Ensure vigorous stirring during DMF addition. The magnesiated species can be viscous/aggregated.

Q3: Can I use Vilsmeier-Haack conditions (POCl₃/DMF) instead?

Answer: Generally, No . Vilsmeier-Haack is an electrophilic aromatic substitution (SEAr) that targets the most electron-rich position. In 4-bromopyrazoles, the ring is deactivated by the halogen. Furthermore, C5 is less nucleophilic than C4. Vilsmeier conditions will likely fail to react or require forcing conditions that degrade the molecule. Lithiation/Magnesiation is the correct methodology.

Q4: Does the cyclopropyl group interfere with the reaction?

Answer: Sterically, yes, slightly. The cyclopropyl group creates a "pocket" around N1. However, it does not prevent reaction. In fact, N-alkyl groups generally assist ortho-lithiation by coordinating the Li/Mg atom. The N1 lone pair directs the base to the C5 proton.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Start: Analyze Crude NMR/GC CheckBr Is the Bromine atom missing? (Debromination observed) Start->CheckBr BrLost YES: Halogen-Metal Exchange occurred CheckBr->BrLost Yes BrKept NO: Bromine is intact CheckBr->BrKept No FixBase CRITICAL FIX: Switch to TMPMgCl·LiCl or lower temp to -78°C (LDA) BrLost->FixBase CheckYield Is Conversion > 90%? BrKept->CheckYield LowYield NO: Low Conversion CheckYield->LowYield No GoodYield YES: Success CheckYield->GoodYield Yes FixSterics FIX: 1. Increase Base to 1.3 eq 2. Warm metalation step to 0°C 3. Extend time LowYield->FixSterics Final Proceed to Workup GoodYield->Final

Figure 2: Step-by-step troubleshooting logic for reaction optimization.

References

  • Knochel, P., et al. (2011). TMPMgCl[1][2]·LiCl: A Stoichiometric Reagent for the Regioselective Magnesiation of Functionalized Arenes and Heteroarenes. Angewandte Chemie International Edition . (General reference for TMPMgCl·LiCl utility in brominated substrates).[2]

  • Heinisch, T., & Knochel, P. (2016). Magnesium/Halogen Exchange vs. Deprotonation in Heterocycles. Topics in Heterocyclic Chemistry .

  • Balle, T., et al. (2006).[3] Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry . (Establishes thermodynamic preference for C5 lithiation).

  • Sigma-Aldrich Technical Bulletin . Hauser Base (TMPMgCl·LiCl) Application Guide.

Sources

Technical Support: Troubleshooting 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges in synthesizing 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde . It is designed for researchers experiencing low yields, regioselectivity issues, or "missing bromine" phenomena.

Target Molecule: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde CAS: N/A (Derivative of CAS 1151802-23-1) Core Challenge: Installing a formyl group at C5 while retaining the bromine atom at C4.

Part 1: Diagnostic & Root Cause Analysis

Before adjusting your protocol, identify the failure mode using the diagnostic tree below. The most common cause of low yield in this synthesis is unintended Lithium-Halogen Exchange .

Diagnostic Flowchart

Troubleshooting Start What is your primary failure mode? Q1 Are you using n-BuLi as the base? Start->Q1 Q2 Are you using Vilsmeier-Haack? Q1->Q2 No, using LDA Result1 CRITICAL ERROR: n-BuLi causes Li-Br exchange. You are making the de-brominated aldehyde. Q1->Result1 Yes Result2 LOW REACTIVITY: C4-Br deactivates the ring. EAS is suppressed. Q2->Result2 Yes Result3 HALOGEN DANCE: Temperature > -70°C causes scrambling of the Li/Br positions. Q2->Result3 No, using LDA but low yield Sol1 Protocol A: Kinetic Deprotonation (LDA) Result1->Sol1 Go to Protocol A Sol2 Protocol B: The 'Reverse Sequence' Result2->Sol2 Go to Protocol B Result3->Sol1 Refine Protocol A

Figure 1: Diagnostic logic for identifying the chemical cause of low yields.

Part 2: Troubleshooting Guides & Protocols

Issue 1: The "Missing Bromine" (Lithium-Halogen Exchange)

Symptom: You isolate 1-cyclopropyl-1H-pyrazole-5-carbaldehyde (no bromine) or a complex mixture. Cause: Using n-Butyllithium (n-BuLi) .[1][2][3] On 4-bromo-pyrazoles, n-BuLi attacks the Bromine atom (Li-Br exchange) much faster than it deprotonates the C5 position. This is the dominant kinetic pathway.

Protocol A: Kinetic Deprotonation (The Direct Fix)

To functionalize C5 without losing the C4-Bromine, you must use a non-nucleophilic base that operates via proton abstraction (deprotonation) rather than nucleophilic attack.

  • Recommended Base: LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

  • Mechanism: Directed Ortho Metalation (DoM) guided by the N1-cyclopropyl group (weak director) and the inductive effect of the halogen.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Reagent Prep: Prepare fresh LDA in THF at 0°C (diisopropylamine + n-BuLi). Commercial LDA can be degraded.

  • Cooling: Cool the LDA solution to -78°C (Dry ice/Acetone).

  • Addition: Add 4-Bromo-1-cyclopropyl-1H-pyrazole (dissolved in anhydrous THF) slowly down the side of the flask.

    • Critical: Internal temperature must not rise above -70°C.

  • Stirring: Stir for 30–45 minutes at -78°C.

    • Warning: Do not stir longer or warm up. "Halogen Dance" (migration of Br to C5 and Li to C4) can occur if thermodynamic equilibrium is reached.

  • Quench: Add anhydrous DMF (5 equiv.) dropwise at -78°C.[1]

  • Workup: Stir for 15 mins, warm to 0°C, and quench with sat. NH₄Cl.[2]

Comparison of Bases:

BaseReaction TypeOutcome on 4-Bromo-1-cyclopropylpyrazole
n-BuLi Li-Hal ExchangeFAILURE: Removes Br, yields de-brominated aldehyde.
LDA DeprotonationSUCCESS: Forms 5-Li species, retains Br.
LiTMP DeprotonationSUCCESS: Higher steric bulk, less nucleophilic, safer for Br retention.
Issue 2: Low Reactivity (Vilsmeier-Haack Failure)

Symptom: Starting material is recovered unreacted, or yields are <20%. Cause: The Vilsmeier-Haack reaction is an Electrophilic Aromatic Substitution (EAS). The pyrazole ring is electron-rich, but the C4-Bromine atom is electron-withdrawing , deactivating the ring. Furthermore, C4 is the preferred site for EAS; since it is blocked, the reaction must occur at C5, which is sterically hindered by the N1-cyclopropyl group and electronically less favorable.

Protocol B: The "Reverse Sequence" (Robust Scale-Up Route)

If Protocol A is too sensitive for your scale, switch to the "Reverse Sequence." This method avoids the competition between Li-Br exchange and deprotonation entirely.

Strategy: Formylate first, then Brominate.

Step 1: Synthesis of 1-cyclopropyl-1H-pyrazole-5-carbaldehyde

  • Substrate: 1-cyclopropyl-1H-pyrazole (Commercial or synthesized from cyclopropylhydrazine).

  • Reagent: n-BuLi (1.1 eq) in THF at -78°C.

  • Electrophile: DMF.[2]

  • Note: Since there is no bromine on the ring, n-BuLi works perfectly to deprotonate C5 (the most acidic proton). Yields are typically >85%.

Step 2: Regioselective Bromination

  • Substrate: 1-cyclopropyl-1H-pyrazole-5-carbaldehyde.

  • Reagents: Bromine (

    
    ) in Acetic Acid or NBS in DMF.
    
  • Logic: The aldehyde group at C5 is electron-withdrawing (meta-directing in benzenes, but pyrazoles follow different rules). The N1 lone pair activates the ring. C4 is the only remaining nucleophilic site. Even with the deactivated ring, bromination will occur exclusively at C4.

  • Conditions: Room temperature to 60°C.

Why this is better:

  • No Lithium-Halogen Exchange risk: You never expose a bromine atom to an organolithium.

  • Cheaper Reagents: Uses n-BuLi instead of LDA.

  • Purification: The intermediates are distinct and easy to purify.

Part 3: FAQ & Troubleshooting

Q: I see a "Halogen Dance" product (Br moved to C5, Formyl at C4). Why? A: This occurs if the lithiated intermediate (Protocol A) is allowed to warm up above -60°C before quenching. The 5-lithio-4-bromo species rearranges to the thermodynamically more stable 4-lithio-5-bromo species. Keep it cold (-78°C) and quench quickly.

Q: Can I use a Grignard exchange (iPrMgCl)? A: Standard iPrMgCl will likely do a Halogen-Metal exchange at C4 (removing the Br), similar to n-BuLi. However, "Turbo Grignard" (iPrMgCl·LiCl) might be tuned, but LDA is cleaner for deprotonation.

Q: My aldehyde oxidizes to carboxylic acid during workup. A: Pyrazole aldehydes can be air-sensitive.

  • Use degassed solvents for extraction.

  • Avoid strong basic washes (NaOH) which might induce Cannizzaro reactions.

  • Store under Argon at -20°C.

References

  • Regioselective Lithiation of Pyrazoles

    • Title: "Directed lithiation of 4-bromo-1-phenylsulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles."
    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • Relevance: Establishes that C5-lithiation of 4-bromo-pyrazoles is possible but requires careful control to avoid scrambling.
  • Halogen Dance Mechanism

    • Title: "Halogen dance rearrangement"
    • Source: Wikipedia / Chemical Reviews.
    • Relevance: Explains the thermodynamic driving force that causes Br migration if temper
  • Vilsmeier-Haack Limitations

    • Title: "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions"
    • Source: Arkivoc, 2019.
    • Relevance: Confirms that electron-withdrawing substituents on the pyrazole ring significantly reduce Vilsmeier yields.
  • Commercial Precursors & Safety

    • Title: "4-Bromo-1-cyclopropyl-1H-pyrazole Safety D
    • Source: Ambeed / PubChem.
    • Relevance: Physical properties and safety handling for the starting m

Sources

Technical Support Center: C5-Functionalization of 4-Bromo-1-Cyclopropylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Debromination (Halogen-Metal Exchange) During Lithiation Audience: Medicinal Chemists, Process Chemists, and Synthetic Researchers Status: Active

Executive Summary: The "HME vs. Deprotonation" Conflict

You are likely visiting this page because your attempt to functionalize the C5 position of 4-bromo-1-cyclopropylpyrazole resulted in the loss of the bromine atom (debromination) or functionalization at the wrong position (C4).

This is a classic chemoselectivity problem driven by the competition between two pathways:

  • Halogen-Metal Exchange (HME): The kinetic preference of nucleophilic bases (e.g., n-BuLi) to attack the polarizable C–Br bond.

  • Deprotonation (C–H Activation): The thermodynamic or kinetic goal of removing the acidic C5–H proton while leaving the C–Br bond intact.

The Solution: You must switch from nucleophilic bases (alkyllithiums) to non-nucleophilic, sterically hindered bases (Knochel-Hauser or Amide bases).

Strategic Analysis: Why Your Reaction Failed

The Mechanism of Failure (n-BuLi)

If you used n-butyllithium (n-BuLi), you likely triggered Halogen-Metal Exchange (HME). Even at -78°C, the nucleophilic butyl anion attacks the bromine atom faster than it deprotonates the C5–H bond.

  • Outcome: Formation of a 4-lithio species.

  • Result: Upon quenching with an electrophile (E+), you get the 4-substituted product (Br is lost). Upon aqueous quench, you get the des-bromo product (4-H).

The Mechanism of Success (TMP-Bases)

To retain the bromine, you must use a base that is too bulky to attack the bromine but basic enough to remove the proton . The gold standard for this transformation is TMPMgCl·LiCl (Knochel-Hauser Base) .

  • Outcome: Formation of a 4-bromo-5-magnesio species.

  • Result: The bromine remains at C4; the electrophile adds at C5.

Visualizing the Pathway

ReactionPathways Substrate 4-Bromo-1-cyclopropylpyrazole nBuLi Reagent: n-BuLi (Nucleophilic) Substrate->nBuLi Standard Lithiation TMP Reagent: TMPMgCl·LiCl (Non-Nucleophilic) Substrate->TMP Directed Metalation HME_Inter Intermediate A: 4-Li-1-cyclopropylpyrazole (Br is LOST) nBuLi->HME_Inter Fast HME (Kinetic) Deprot_Inter Intermediate B: 4-Br-5-MgCl-pyrazole (Br is KEPT) TMP->Deprot_Inter Deprotonation Prod_Wrong Product A: 4-Functionalized (Debrominated) HME_Inter->Prod_Wrong + Electrophile Prod_Right Product B: 4-Bromo-5-Functionalized (Target) Deprot_Inter->Prod_Right + Electrophile

Figure 1: Mechanistic divergence. n-BuLi causes bromine loss via HME, while TMP-bases effect selective C5-metalation.

Recommended Protocol: The Knochel-Hauser Method

This protocol uses TMPMgCl[1]·LiCl , which is commercially available or easily prepared. It operates at higher temperatures than n-BuLi (-20°C to RT) and is far more robust.

Materials
  • Substrate: 4-bromo-1-cyclopropylpyrazole (1.0 equiv)

  • Base: TMPMgCl·LiCl (1.1 – 1.2 equiv) [1.0 M in THF/Toluene]

  • Solvent: Anhydrous THF

  • Quench: Electrophile (e.g., DMF, I2, Aldehydes)

Step-by-Step Methodology
  • Preparation: Flame-dry a reaction flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 4-bromo-1-cyclopropylpyrazole in anhydrous THF (0.5 M concentration).

  • Temperature Set: Cool the solution to 0°C (Ice bath) or -20°C (Cryocooler).

    • Note: Unlike n-BuLi, this base does not require -78°C. In fact, deprotonation may be too slow at -78°C.

  • Addition: Add TMPMgCl·LiCl dropwise over 5 minutes.

  • Incubation: Stir at the set temperature for 30–60 minutes .

    • Checkpoint: Take a 50 µL aliquot, quench with D₂O, and run NMR. You should see >95% deuterium incorporation at C5 and retention of the C4-Br signal .

  • Functionalization: Add the electrophile (1.2 equiv) dropwise.

  • Completion: Allow to warm to Room Temperature (RT) over 1 hour.

  • Workup: Quench with sat. aq. NH₄Cl and extract with EtOAc.

Data Comparison: Base Selection
Parametern-BuLi (Avoid)LDA (Legacy)TMPMgCl·LiCl (Recommended)
Mechanism Nucleophilic AttackDeprotonationDeprotonation
Primary Risk Debromination (HME) Decomposition / InstabilityNone (High Tolerance)
Temp. -78°C-78°C-20°C to 25°C
Stability Low (Li-species)Low (Li-species)High (Mg-species)
Br-Retention < 10%~80-90%> 98%

Troubleshooting Guide & FAQs

Q1: I don't have TMPMgCl·LiCl. Can I use LDA?

A: Yes, but with strict caveats.

  • Risk: LDA is less nucleophilic than n-BuLi, but the resulting 5-lithio species is less stable than the 5-magnesio species generated by Knochel's base. It may undergo "Halogen Dance" (scrambling of the Br to the C5 position) if the temperature rises above -60°C.

  • Protocol Adjustment: Perform the reaction strictly at -78°C . Pre-cool the LDA, add the substrate slowly, stir for only 15-30 mins, and quench immediately with the electrophile at -78°C.

Q2: I see a mixture of products (Starting Material + Product + Des-bromo). Why?

A: This indicates incomplete metalation competing with slow HME.

  • Cause: Likely insufficient base equivalents or wet solvent (quenching the anion).

  • Fix: Ensure the base is titrated. Increase base to 1.2 equiv. Ensure THF is <50 ppm water.

Q3: The reaction works on small scale (100 mg) but fails on gram scale.

A: This is a heat transfer issue.

  • Cause: On larger scales, the exotherm from base addition raises the internal temperature, triggering HME or decomposition.

  • Fix: Slow down the addition rate significantly. Use an internal thermometer to ensure the temperature never exceeds -10°C during addition.

Q4: Can I use Turbo-Grignard (iPrMgCl·LiCl) directly?

A: NO.

  • iPrMgCl[1][2][3]·LiCl is designed to do Halogen-Metal Exchange . If you use this, you will specifically target the bromine for removal. You must use the TMP (tetramethylpiperidyl) variant, which acts as a base, not a nucleophile.

Diagnostic Decision Tree

Use this flow to diagnose your current experimental failure.

Troubleshooting Start Analyze Crude NMR/LCMS Result1 Product has NO Bromine (Substituted at C4) Start->Result1 Result2 Product has Bromine but Low Yield Start->Result2 Result3 Complex Mixture (Scrambling) Start->Result3 Action1 Cause: HME occurred. Solution: Switch to TMPMgCl·LiCl or lower temp with LDA. Result1->Action1 Action2 Cause: Incomplete Deprotonation. Solution: Increase Temp to 0°C (Only if using Mg base). Result2->Action2 Action3 Cause: Halogen Dance/Anion Instability. Solution: Switch from Li-base to Mg-base (Mg species are static). Result3->Action3

Figure 2: Diagnostic logic for post-reaction analysis.

References

  • Krasovskiy, A., & Knochel, P. (2004).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[3] Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Krasovskiy, A., Krasovskaya, V., & Knochel, P. (2006). Mixed Mg/Li Amides of the Type R2NMgCl·LiCl as Highly Efficient Bases for the Regioselective Generation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[3] Angewandte Chemie International Edition, 45(18), 2958–2961. Link

  • Despotopoulou, C., et al. (2009). Scalable Synthesis of 4-Substituted-1H-pyrazoles via Mg- and Zn-Organometallic Intermediates. Organic Process Research & Development, 13(4). Link

Sources

Technical Support Center: Optimization of Reaction Temperature for C5-Lithiation of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the C5-lithiation of bromopyrazoles. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical synthetic transformation. The regioselective functionalization of the pyrazole core is paramount in medicinal chemistry, and achieving high yields and selectivity at the C5 position often hinges on precise temperature control.

This document moves beyond simple protocols to explain the underlying principles governing this reaction. We will explore common challenges, provide robust troubleshooting strategies, and offer detailed experimental workflows to empower you to optimize this reaction for your specific substrates.

Frequently Asked Questions (FAQs): Core Concepts

This section addresses fundamental questions about the C5-lithiation of bromopyrazoles, establishing the scientific principles that govern temperature optimization.

Q1: Why is the C5-position of an N-protected pyrazole typically the most acidic and prone to lithiation?

The C5 proton is generally the most acidic proton on the pyrazole ring due to the inductive electron-withdrawing effect of the adjacent sp²-hybridized nitrogen atom (N1).[1] This effect polarizes the C5-H bond, making the proton easier to abstract by a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). The N1-protecting group (e.g., Boc, SEM, Phenylsulphonyl) further enhances this acidity and can play a crucial role in directing the base.[2]

Q2: What is the difference between kinetic and thermodynamic control in this reaction, and how does temperature influence it?

This is the most critical concept for temperature optimization.

  • Kinetic Control: At very low temperatures (typically -78 °C), the reaction is under kinetic control.[3][4][5] This means the major product formed is the one that forms the fastest. Deprotonation at the most acidic site (C5) usually has the lowest activation energy, making the C5-lithiated species the kinetic product.[6] At these low temperatures, there is insufficient thermal energy for the reaction to reverse or for less stable intermediates to rearrange to more stable ones.[4][5]

  • Thermodynamic Control: At higher temperatures (e.g., -40 °C to 0 °C or above), the reaction can approach thermodynamic control.[3] With sufficient thermal energy, the formation of the lithiated species can become reversible. This allows an equilibrium to be established, favoring the formation of the most stable product.[5] In some cases, the C5-lithiated pyrazole may not be the most stable intermediate and could isomerize to a different lithiated species or undergo decomposition.[2]

Therefore, low temperatures are almost always the starting point to favor the desired C5-lithiated kinetic product.

Q3: Why is Lithium Diisopropylamide (LDA) often the base of choice over n-BuLi?

While both are strong bases, LDA is a non-nucleophilic, sterically hindered base. This makes it ideal for deprotonation without the risk of nucleophilic addition to the pyrazole ring or displacement of the bromine atom, which can be competing side reactions. The bulky isopropyl groups prevent it from acting as a nucleophile.[7][8] n-BuLi, being a potent nucleophile, can sometimes lead to undesired side products, although it is effective in many cases.

Q4: How stable is the C5-lithiated bromopyrazole intermediate?

The stability is highly dependent on the substrate and the temperature. While many N-protected C5-lithiated pyrazoles are stable for reasonable periods at -78 °C, they can be prone to decomposition or rearrangement upon warming. Some electron-deficient systems can be unstable even at -78 °C, leading to ring-opening or other decomposition pathways.[9] It is crucial to assume the intermediate has limited stability and to add the electrophile at low temperature, only warming the reaction after the desired bond has been formed.

Troubleshooting Guide: Common Issues & Solutions

This section provides a question-and-answer guide to troubleshoot specific experimental problems.

Issue 1: Low or no yield of the desired C5-functionalized product, with starting material recovered.

  • Possible Cause 1: Inactive Base. The lithiating agent (LDA or n-BuLi) may have degraded due to moisture or improper storage.

    • Solution: Use a freshly prepared solution of LDA or titrate your commercial n-BuLi solution to confirm its molarity. Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

  • Possible Cause 2: Reaction temperature is too low. For some less acidic pyrazole substrates, the rate of deprotonation at -78 °C may be extremely slow.

    • Solution: After adding the base at -78 °C, try allowing the reaction to stir at a slightly higher temperature (e.g., -60 °C or -40 °C) for a defined period (e.g., 30-60 minutes) before quenching with the electrophile at low temperature again. This should be done cautiously, as it can also lead to decomposition (see Issue 2).

  • Possible Cause 3: Insufficient reaction time. Deprotonation may be sluggish.

    • Solution: Increase the lithiation time (the time between adding the base and adding the electrophile) at -78 °C from the typical 1 hour to 2-3 hours. Monitor the reaction by quenching small aliquots with D₂O to check for deuterium incorporation via NMR.

Issue 2: Low yield of the desired product, accompanied by decomposition or formation of multiple unidentifiable byproducts.

  • Possible Cause 1: The C5-lithiated intermediate is unstable at the reaction temperature. This is a very common issue. The intermediate may be decomposing before the electrophile can be added.

    • Solution: Maintain a scrupulously low temperature throughout the lithiation and quenching steps. Ensure your cooling bath is stable at or below -75 °C. Add the electrophile as quickly as is safely possible after the initial deprotonation period. For particularly sensitive substrates, consider inverse addition, where the pyrazole solution is added to the LDA at -78 °C.

  • Possible Cause 2: The reaction was warmed too quickly or to too high a temperature after quenching. The product itself or intermediates formed during quenching might be unstable at higher temperatures in the presence of reactive species.

    • Solution: After adding the electrophile at -78 °C, allow the reaction to warm very slowly to room temperature over several hours or overnight. Quench the reaction with a saturated aqueous solution (e.g., NH₄Cl) while it is still cold (e.g., at 0 °C).

Issue 3: A mixture of C5 and C3-functionalized isomers is observed.

  • Possible Cause: Isomerization of the lithiated intermediate. The initially formed C5-lithiated (kinetic) product may be rearranging to a more thermodynamically stable C3-lithiated species.[2]

    • Solution: This is a clear indication that the temperature is too high or the lithiation time is too long, allowing the system to equilibrate.

      • Lower the Temperature: Ensure the temperature is strictly maintained at -78 °C or even lower (e.g., using a dry ice/acetonitrile bath at -90 °C).

      • Shorten the Lithiation Time: Reduce the time between adding LDA and adding the electrophile. Start with 30 minutes and adjust as needed. The goal is to trap the kinetic C5-lithiated product before it has time to isomerize.

The following decision tree provides a logical workflow for troubleshooting common problems.

Troubleshooting_Workflow start Low Yield or Incorrect Product check_sm Is Starting Material (SM) Consumed? start->check_sm check_base 1. Use fresh/titrated base. 2. Ensure anhydrous conditions. check_sm->check_base No increase_temp Slowly increase lithiation temp (e.g., -78°C to -60°C) or increase time. check_sm->increase_temp Mostly check_products What is the product profile? check_sm->check_products Yes decomp Decomposition/ Multiple Products check_products->decomp Decomposition isomers Mixture of C5/C3 Isomers check_products->isomers Isomers optimize_decomp 1. Maintain T < -75°C. 2. Shorten lithiation time. 3. Quench quickly. decomp->optimize_decomp Solution optimize_isomers 1. Strictly maintain T at -78°C. 2. Shorten lithiation time to trap kinetic product. isomers->optimize_isomers Solution

Caption: Troubleshooting Decision Tree for C5-Lithiation.

Experimental Protocols & Data

Protocol: General Procedure for Temperature Optimization

This protocol outlines a systematic approach to finding the optimal temperature for the C5-lithiation and subsequent reaction with an electrophile (e.g., an aldehyde).

Materials & Setup:

  • Three-neck round-bottom flask, flame-dried under vacuum.

  • Argon or Nitrogen line with a bubbler.

  • Magnetic stirrer and stir bar.

  • Low-temperature thermometer.

  • Syringes and needles for transfer of anhydrous solvents and reagents.

  • Anhydrous tetrahydrofuran (THF).

  • Diisopropylamine, distilled from CaH₂.

  • n-Butyllithium (n-BuLi) in hexanes, titrated.

  • N-protected 3-bromopyrazole substrate.

  • Electrophile (e.g., benzaldehyde), freshly distilled.

Step-by-Step Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

  • LDA Preparation: To a solution of diisopropylamine (1.2 eq.) in anhydrous THF in the reaction flask, add n-BuLi (1.1 eq.) dropwise at -78 °C (dry ice/acetone bath). Stir for 30 minutes at 0 °C, then re-cool to -78 °C.

  • Lithiation: Add a solution of the N-protected 3-bromopyrazole (1.0 eq.) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Maintain this temperature for the desired lithiation time (start with 1 hour).

  • Quenching: Add the electrophile (1.2 eq.) dropwise at -78 °C.

  • Warming: After stirring for 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Analyze the yield and purity by ¹H NMR and LC-MS.

Temperature Screening Workflow

The following workflow illustrates a systematic process for optimizing the reaction temperature.

Optimization_Workflow start Start: Define Substrate & Electrophile step1 Run Initial Reaction at -78°C for 1h start->step1 analyze1 Analyze Yield & Selectivity (NMR, LC-MS) step1->analyze1 decision1 Yield > 85% and Selectivity > 95:5? analyze1->decision1 end Optimal Conditions Found decision1->end Yes step2 Run Reaction at -78°C for 2h decision1->step2 No analyze2 Analyze Yield & Selectivity step2->analyze2 decision2 Improvement? analyze2->decision2 decision2->end Yes, Adopt step3 Run Reaction at -60°C for 1h decision2->step3 No analyze3 Analyze Yield & Selectivity step3->analyze3 decision3 Improvement? analyze3->decision3 decision3->end Yes, Adopt step4 Run Reaction at -40°C for 1h decision3->step4 No analyze4 Analyze Yield & Selectivity step4->analyze4 review Review all data. Select best condition or re-evaluate strategy. analyze4->review

Caption: Systematic Workflow for Temperature Optimization.

Data Summary Table (Hypothetical)

The table below illustrates how to summarize data from a temperature optimization study for the reaction of 1-Boc-3-bromopyrazole with benzaldehyde.

EntryTemperature (°C)Lithiation Time (h)C5-Product Yield (%)Recovered SM (%)Isomer/Byproduct (%)
1-7817520<5
2-782885<5
3-60185510 (isomerization)
4-40160<535 (decomp/isomer)

This data suggests that for this specific substrate, increasing the lithiation time at -78 °C (Entry 2) is more effective than raising the temperature, which leads to side products (Entries 3 & 4).

References
  • Joo, J. M., & Lee, S. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6257-6274. [Link][10]

  • Yadav, J. S., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link][1]

  • RSC Publishing. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link][11]

  • Martins, M. A. P., et al. (2019). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 24(15), 2753. [Link]

  • ResearchGate. (2022). Synthetic strategies of pyrazole‐directing C−H activation. [Link]

  • Slocum, D. W., & Gierer, P. L. (1971). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. The Journal of Organic Chemistry, 36(26), 4120-4125. [Link]

  • Faulkner, A., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-1267. [Link][6]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link][3]

  • The Organic Chemistry Tutor. (2020). Kinetic vs. Thermodynamic Control. YouTube. [Link][4]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link][5]

  • Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link][12]

  • ResearchGate. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [Link][13]

  • Heinisch, G., Holzer, W., & Pock, S. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. Journal of the Chemical Society, Perkin Transactions 1, 1829-1834. [Link][2]

  • ResearchGate. (2020). C4-C5 Fused pyrazol-3-amines: When the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity in Ullman and Acylation reactions. [Link]

  • Growing Science. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Current Chemistry Letters. [Link][7]

  • Collum, D. B., et al. (2011). Computational Studies of Lithium Diisopropylamide Deaggregation. Accounts of Chemical Research, 44(9), 777-788. [Link][14]

  • McNeil, A. J., et al. (2007). Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis. Angewandte Chemie International Edition, 46(18), 3226-3253. [Link][8]

  • ResearchGate. (n.d.). Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. [Link][9]

Sources

Technical Support Center: Purification of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile

4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., LRRK2 inhibitors). The presence of the cyclopropyl group at the N1 position and a bromine atom at C4 makes this molecule densely functionalized, often leading to purification challenges due to the formation of regioisomers or de-brominated byproducts during synthesis.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyDataNotes
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
Physical State Yellow oil to off-white solidLow melting point solid; often supercools to an oil.
Solubility Soluble in DCM, EtOAc, THFPoorly soluble in Hexanes/Water.
Key Impurity 4-Bromo-1-cyclopropyl-1H-pyrazoleUnreacted starting material (non-aldehyde).
Stability Air-sensitive (Aldehyde)Prone to oxidation to carboxylic acid. Store under Ar/N₂.[1]

Troubleshooting Guide (Q&A)

Issue 1: Crude Product is a Sticky Dark Oil

Q: My crude product obtained from the LDA/DMF formylation is a dark, viscous oil that refuses to crystallize. How can I solidify it?

A: This is a common issue with low-melting pyrazole aldehydes. The "oil" is likely a supercooled liquid containing residual solvent and impurities (e.g., diisopropylamine salts).

  • Mechanism: Impurities depress the melting point. The presence of the N-cyclopropyl group also disrupts crystal packing compared to N-methyl analogs.

  • Solution (Trituration):

    • Dissolve the crude oil in a minimum amount of Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Slowly add cold Hexanes or Pentane until turbidity persists.

    • Cool to -20°C overnight. Scratch the flask wall with a glass rod to induce nucleation.

    • If it remains an oil, proceed to Protocol B (Bisulfite Purification) to remove non-aldehyde impurities that are preventing crystallization.

Issue 2: Separation from Starting Material

Q: I have ~15% unreacted 4-bromo-1-cyclopropyl-1H-pyrazole in my crude. Flash chromatography is difficult because the Rf values are similar. Is there a better way?

A: Yes. Relying solely on silica chromatography is inefficient here due to the similar polarity of the bromo-pyrazole core.

  • Chemo-selective Solution: Use the Bisulfite Adduct Method (Protocol B) .

  • Logic: The product contains an aldehyde (-CHO) group, while the starting material does not. Sodium bisulfite (NaHSO₃) selectively forms a water-soluble adduct with the aldehyde. The unreacted starting material remains in the organic layer and is washed away. The aldehyde is then regenerated.

  • Efficiency: This method typically boosts purity from ~85% to >98% without yield loss associated with mixed fractions in chromatography.[1]

Issue 3: De-bromination Byproducts

Q: I see a peak in LCMS corresponding to the de-brominated aldehyde (Des-bromo). Can I remove this?

A: This impurity (1-cyclopropyl-1H-pyrazole-5-carbaldehyde) arises from Lithium-Halogen exchange if the lithiation temperature rose above -78°C or if n-BuLi was used instead of LDA.

  • Purification: Separation is extremely difficult via extraction or standard crystallization because the chemical properties are nearly identical.

  • Recommendation: High-performance Flash Chromatography using a gradient of Hexane:EtOAc (0-20%) on a high-resolution silica cartridge (e.g., 20-40 µm spherical silica) is required.

  • Prevention: In future batches, ensure internal temperature never exceeds -70°C during LDA addition and consider using in situ trapping methods if possible.

Detailed Experimental Protocols

Protocol A: Flash Column Chromatography

Best for: General cleanup of crude reaction mixtures containing tars and baseline impurities.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Column Loading: 1:50 to 1:100 (ratio of crude mass to silica mass).

  • Eluent System:

    • Solvent A: Hexanes (or Petroleum Ether)

    • Solvent B: Ethyl Acetate (EtOAc)

  • Gradient:

    • 0–5 min: 100% Hexanes (Elutes non-polar impurities/Starting Material).

    • 5–20 min: 0% → 10% EtOAc.

    • 20–40 min: 10% → 30% EtOAc (Product typically elutes here).

  • Detection: UV at 254 nm. (Aldehyde carbonyl and Pyrazole ring are UV active).

Protocol B: Bisulfite Adduct Purification (High Purity)

Best for: Removing unreacted starting material and non-aldehyde impurities.

Step 1: Adduct Formation

  • Dissolve the crude product (assume 10 g) in Ethyl Acetate (50 mL) .

  • Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (freshly prepared).

  • Add 50 mL of the NaHSO₃ solution to the organic phase.

  • Stir vigorously for 2–4 hours at room temperature. A thick white precipitate (the bisulfite adduct) may form.

    • Note: If solid forms, filter it off and wash with EtOAc. This solid is your "masked" product.

    • If no solid forms: The adduct is dissolved in the aqueous layer. Separate the layers. Keep the Aqueous Layer (contains product). Discard the Organic Layer (contains impurities).

Step 2: Washing

  • Wash the Aqueous layer (or the dissolved solid adduct in water) with fresh Ethyl Acetate (2 x 30 mL) to remove any trapped organic impurities.

Step 3: Regeneration

  • Cool the aqueous phase to 0°C.

  • Slowly add Sodium Carbonate (Na₂CO₃) or 10% NaOH solution until pH > 10. Caution: Gas evolution (CO₂) if carbonate is used.

  • Stir for 30 minutes. The solution will become cloudy as the free aldehyde regenerates and oils out.

Step 4: Extraction

  • Extract the regenerated aldehyde with Dichloromethane (DCM) (3 x 50 mL).

  • Dry combined organics over anhydrous Na₂SO₄ .

  • Concentrate under reduced pressure to yield the pure aldehyde.

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying the crude material based on the physical state and impurity profile.

PurificationWorkflow Start Crude 4-Bromo-1-cyclopropyl- 1H-pyrazole-5-carbaldehyde CheckState Check Physical State Start->CheckState IsSolid Solid / Semi-Solid CheckState->IsSolid Crystalline IsOil Dark Viscous Oil CheckState->IsOil Oily/Tar CheckImpurity Identify Major Impurity (LCMS/NMR) IsSolid->CheckImpurity Trituration Trituration (Ether/Hexane) IsOil->Trituration Trituration->CheckImpurity If solidifies Bisulfite Protocol B: Bisulfite Adduct Purification Trituration->Bisulfite If remains oil ImpuritySM Impurity: Starting Material (Non-Aldehyde) CheckImpurity->ImpuritySM ImpurityDesBr Impurity: Des-Bromo (Aldehyde) CheckImpurity->ImpurityDesBr ImpuritySM->Bisulfite Chemo-selective Column Protocol A: High-Res Flash Column (0-30% EtOAc/Hex) ImpurityDesBr->Column Separation by Polarity Final Pure Product (Store under Ar, 4°C) Bisulfite->Final Column->Final

Caption: Decision tree for selecting the optimal purification route based on impurity profile and physical state.

References

  • Title: 2-Aminoquinazolines as LRRK2 Inhibitors.
  • General Bisulfite Purification Method

    • Title: Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones
    • Source: Organic Process Research & Development (2017).
    • Context: Validates the bisulfite extraction protocol for purifying aldehydes
    • URL: [Link]

  • Precursor Properties (4-Bromo-1-cyclopropyl-1H-pyrazole)

Sources

Technical Support Center: Storage and Stability of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde. Given the compound's reactive aldehyde functional group and halogenated heterocyclic core, maintaining its integrity is paramount for reproducible and successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common user questions and provides troubleshooting guidance for issues related to the compound's stability.

Q1: What are the critical first steps I should take upon receiving a new batch of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde?

A1: Upon receipt, immediate and proper handling is crucial to prevent initial degradation.

  • Visual Inspection: Check for any physical inconsistencies. The compound should be a solid. Note any discoloration (e.g., yellowing or browning) or clumping, which could indicate degradation or moisture absorption.

  • Documentation Review: Compare the material with its Certificate of Analysis (CoA). Confirm that the appearance and preliminary analytical data (if provided) match the specifications.

  • Inert Atmosphere Transfer: This compound, like many aldehydes, should be considered potentially sensitive to air and moisture.[1] If the original packaging is not designed for long-term inert storage (e.g., a simple screw-cap bottle), we recommend transferring the material inside a glovebox or other inert atmosphere system (e.g., a nitrogen or argon-filled bag) to a more suitable container.[2] Use a pre-dried amber glass vial with a Teflon-lined cap to protect from light and moisture.

Q2: What are the optimal long-term storage conditions for this compound? Why are these conditions necessary?

A2: Optimal storage is essential to maximize the shelf-life and preserve the purity of the reagent. The primary degradation risk for this molecule is the oxidation of the aldehyde group. The following conditions are recommended to mitigate this and other potential degradation pathways.

ParameterRecommended ConditionRationale
Temperature -20°C (Freezer)Reduces the kinetic rate of potential decomposition reactions, including oxidation and dimerization.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde functional group to the corresponding carboxylic acid by eliminating atmospheric oxygen.[1]
Light Protect from Light (Amber Vial)The C-Br bond and the pyrazole ring system can be susceptible to photolytic degradation. An amber vial minimizes exposure to UV and visible light.[1]
Container Tightly Sealed Glass VialGlass is an inert material. A tightly sealed container, such as one with a Teflon liner or a Sure/Seal™ style cap, prevents the ingress of atmospheric moisture and oxygen.[3][4]
Q3: How can I tell if my stored 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde has degraded?

A3: Degradation can be identified through both physical observation and analytical methods.

  • Visual Signs:

    • Color Change: A noticeable shift from a white or off-white solid to yellow or brown.

    • Clumping: The material may become sticky or clump together, which often indicates moisture absorption.[1]

  • Analytical Confirmation: If you suspect degradation, analytical testing is required for confirmation. High-Performance Liquid Chromatography (HPLC) is the most effective technique for this purpose.[5]

    • HPLC Analysis: A stability-indicating HPLC method will show a decrease in the peak area of the main compound and the appearance of new peaks corresponding to degradation products.

    • NMR Spectroscopy: ¹H NMR may show a diminished or absent aldehyde proton signal (typically ~9-10 ppm) and the potential appearance of a broad carboxylic acid proton signal (>10 ppm).

    • Mass Spectrometry (MS): LC-MS analysis can help identify the mass of degradation products, confirming, for example, an increase of 16 amu, which corresponds to the addition of an oxygen atom during oxidation.[6]

Q4: What is the most likely degradation pathway for this molecule, and what are the resulting impurities?

A4: The aldehyde functional group is the most reactive site on the molecule and is susceptible to oxidation. The primary and most probable degradation pathway is the oxidation of the carbaldehyde to the corresponding carboxylic acid: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carboxylic acid .

This reaction is often catalyzed by trace metals and accelerated by exposure to oxygen, light, and elevated temperatures.[1]

Caption: Troubleshooting workflow for compromised reagents.

Experimental Protocols

Protocol 1: Workflow for Compound Handling and Stability Assessment

This protocol outlines the steps for routine quality control to ensure the stability of your compound over time. Rigorous stability testing helps determine a product's shelf life and identify degradation pathways. [5]

Caption: Experimental workflow for long-term stability assessment.

Protocol 2: General Purpose HPLC Method for Purity Assessment

This method can be used as a starting point for assessing the purity of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde and detecting its primary oxidative degradation product. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile.

Expected Results: The parent aldehyde, being less polar, will have a longer retention time than its more polar carboxylic acid degradation product. A fresh, pure sample should show one major peak. A degraded sample will show a prominent second peak at an earlier retention time.

References

  • Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • Momentum Transfer. (n.d.). How We Handle Air Sensitive Samples. Retrieved from [Link]

  • Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • ResearchGate. (2015). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Retrieved from [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • University of Canterbury. (n.d.). METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • Taylor & Francis Online. (1984). Assay Development in Stability Test Methods. Retrieved from [Link]

Sources

Handling moisture sensitivity in the synthesis of pyrazole-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazole-5-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Pyrazole-5-carbaldehydes are crucial building blocks in medicinal chemistry, but their synthesis, particularly via the Vilsmeier-Haack reaction, is notoriously sensitive to moisture.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and achieve optimal results in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of pyrazole-5-carbaldehydes, with a focus on managing moisture sensitivity.

Q1: Why is the Vilsmeier-Haack reaction a double-edged sword for pyrazole-5-carbaldehyde synthesis?

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[1] It utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the pyrazole ring.[3]

However, the very nature of the Vilsmeier reagent makes it highly susceptible to hydrolysis. The active electrophile, a chloroiminium ion, readily reacts with water.[4][5] This unwanted side reaction consumes the reagent, leading to reduced yields and the formation of difficult-to-remove byproducts.[6] Therefore, while effective, the success of the Vilsmeier-Haack reaction is critically dependent on maintaining strictly anhydrous (water-free) conditions.

Q2: What are the tell-tale signs of moisture contamination in my reaction?

Several observations can indicate the presence of excessive moisture during your synthesis:

  • Low or No Yield: This is the most common consequence, as the Vilsmeier reagent is quenched by water before it can react with the pyrazole substrate.

  • Formation of a Dark, Tarry Mixture: High temperatures in the presence of moisture can lead to the decomposition of the starting material and the desired product, resulting in a complex and often intractable mixture.[6]

  • Inconsistent Results: If you are experiencing significant variability in yield between batches, inconsistent moisture control is a likely culprit.

Q3: How can I ensure my solvents and reagents are sufficiently dry?

Achieving and maintaining anhydrous conditions is paramount. Here are some best practices:

  • Solvent Drying: Never assume that a sealed bottle of solvent is completely dry. It is essential to dry your solvents before use. Common drying agents and their suitability are summarized in the table below.[7][8]

  • Reagent Quality: Use freshly opened or properly stored reagents. DMF, for instance, can decompose over time to form dimethylamine, which can interfere with the reaction.[6][9] If your DMF has a fishy odor, it is a sign of decomposition and should be purified or replaced.[9]

  • Glassware Preparation: All glassware should be thoroughly dried in an oven (typically at >100 °C) for several hours and then cooled in a desiccator over a drying agent just before use. Assembling the apparatus while still warm under a stream of inert gas (like argon or nitrogen) can prevent atmospheric moisture from condensing on the surfaces.

Q4: Are there any alternative synthetic routes that are less sensitive to moisture?

While the Vilsmeier-Haack reaction is common, other methods for synthesizing pyrazole-5-carbaldehydes exist, some of which may be more tolerant to trace amounts of water.[10] However, many of these alternative routes may have their own limitations, such as requiring more steps or less readily available starting materials. Research into "green" synthesis methods, often using water as a solvent, is an emerging area but may not be directly applicable to this specific transformation without significant modification.[10]

For challenging substrates where the Vilsmeier-Haack reaction consistently fails, activating the pyrazole ring, for example, by N-oxide formation, could be an option to achieve formylation under milder conditions.[6]

Q5: What are the best practices for storing my pyrazole precursors and the final pyrazole-5-carbaldehyde products?

Both the starting materials and the final products can be sensitive to moisture and air.

  • Storage Conditions: Store all reagents and products in tightly sealed containers, preferably in a desiccator containing a drying agent like calcium chloride or silica gel.[11] For long-term storage, refrigeration or freezing can slow down degradation processes.[11]

  • Inert Atmosphere: For particularly sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) can provide an extra layer of protection against both moisture and oxidation.

II. Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of pyrazole-5-carbaldehydes.

Problem 1: Low or No Yield of the Desired Product

Potential Causes & Solutions

  • Cause: Inadequate drying of solvents and/or reagents.

    • Solution: Implement a rigorous drying protocol. Use the appropriate drying agent for your chosen solvent and allow sufficient contact time. Consider distilling solvents from a suitable drying agent immediately before use for the most demanding reactions.

  • Cause: Decomposed or impure reagents.

    • Solution: Use freshly opened or purified reagents. As mentioned, DMF is particularly susceptible to degradation.[6][9]

  • Cause: Sub-optimal reaction temperature or time.

    • Solution: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-10 °C).[5] However, the subsequent formylation step may require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific substrate.[6]

  • Cause: Inefficient stirring during Vilsmeier reagent formation.

    • Solution: The reaction between DMF and POCl₃ can be exothermic and may form a precipitate.[5][12] Vigorous stirring is crucial to ensure proper mixing and heat dissipation. If the stir bar becomes stuck, it indicates a problem with the reaction setup or scale that needs to be addressed.[12]

Problem 2: Formation of a Dark, Tarry, or Insoluble Mixture

Potential Causes & Solutions

  • Cause: Reaction temperature is too high.

    • Solution: Carefully control the reaction temperature, especially during the exothermic formation of the Vilsmeier reagent.[5] Excessive heat can lead to polymerization and decomposition of the starting materials and products.[6]

  • Cause: Presence of moisture leading to side reactions.

    • Solution: As emphasized throughout this guide, meticulous exclusion of water is critical to prevent unwanted side reactions that can lead to complex mixtures.

  • Cause: Improper work-up procedure.

    • Solution: The hydrolysis of the intermediate iminium salt is a critical step and is often exothermic.[5] Quenching the reaction by slowly adding it to ice-cold water or a basic solution with efficient cooling is essential to prevent degradation.[5]

Problem 3: Difficulty in Isolating and Purifying the Final Product

Potential Causes & Solutions

  • Cause: The product is highly polar and water-soluble.

    • Solution: If the product has significant water solubility, extraction with a standard organic solvent may be inefficient. In such cases, continuous liquid-liquid extraction or saturation of the aqueous layer with brine (saturated NaCl solution) can improve recovery.

  • Cause: The product co-elutes with impurities during column chromatography.

    • Solution: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Alternatively, consider other purification techniques such as recrystallization or the formation of a bisulfite adduct.[13][14]

  • Cause: The product is unstable on silica gel.

    • Solution: Some aldehydes can be unstable on silica gel. Using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can sometimes mitigate this issue.

III. Key Experimental Protocols & Data

Data Presentation: Common Drying Agents for Organic Solvents

The choice of drying agent is crucial for ensuring anhydrous conditions. The following table provides a summary of common drying agents and their applications.

Drying AgentSuitable SolventsIncompatible WithKey Considerations
Magnesium Sulfate (MgSO₄) Ethers, esters, halogenated hydrocarbons---Fast and efficient, but slightly acidic.
Sodium Sulfate (Na₂SO₄) Most organic solvents---Neutral, high capacity, but slow.[15]
Calcium Chloride (CaCl₂) Hydrocarbons, ethers, alkyl halidesAlcohols, amines, ketones, estersHigh capacity, but can form adducts.
Calcium Hydride (CaH₂) Ethers, hydrocarbonsProtic solvents (alcohols, acids)Very effective, but reacts with protic solvents to produce hydrogen gas.[7][8]
Molecular Sieves (3Å or 4Å) Most organic solvents---Very efficient for achieving very low water content.[16] Must be activated before use.
Potassium Carbonate (K₂CO₃) Ketones, esters, aminesAcidic compoundsBasic drying agent.

This table is a general guide. Always consult safety data sheets and chemical compatibility charts before use.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation of a Pyrazole

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet.

  • Reagent Preparation: In the reaction flask, place anhydrous dimethylformamide (DMF) under an inert atmosphere. Cool the flask to 0 °C using an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF solution via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.[5] After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of a white precipitate may be observed.[5]

  • Formylation: Dissolve the pyrazole substrate in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: After the addition, the reaction mixture may be stirred at room temperature or heated. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a suitable base (e.g., sodium bicarbonate, sodium hydroxide solution) until the desired pH is reached.

  • Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.[17]

Mandatory Visualization: The Vilsmeier-Haack Reaction and the Impact of Moisture

The following diagram illustrates the mechanism of the Vilsmeier-Haack reaction and how the presence of water can disrupt the catalytic cycle, leading to a failed reaction.

Vilsmeier_Haack_Moisture_Interference cluster_main Desired Reaction Pathway cluster_interference Moisture Interference DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent Reagent Formation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reagent Formation Iminium_Salt Intermediate Iminium Salt Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack Decomposition Decomposed Reagent Vilsmeier_Reagent->Decomposition Hydrolysis Pyrazole Pyrazole Substrate Pyrazole->Iminium_Salt Hydrolysis Hydrolysis (Work-up) Iminium_Salt->Hydrolysis Product Pyrazole-5-carbaldehyde Hydrolysis->Product Water H₂O (Moisture) Water->Decomposition

Caption: Vilsmeier-Haack reaction pathway and moisture interference.

IV. References

  • Al-Mulla, A. (2017). A review: biological importance of heterocyclic compounds. Der Pharma Chemica, 9(13), 141-147.

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

  • Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Using drying agents. Retrieved from [Link]

  • Sciencemadness. (2023). Drying solvents. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Alkenes. In Organic Reactions (pp. 1–33). John Wiley & Sons, Inc.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 3.2: Drying Agents. Retrieved from [Link]

  • Foley, D. A., & Maguire, A. R. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1157–1164.

  • Khan, I., et al. (2012). Vilsmeier-Haack Synthesis of New Steroidal Pyrazoles. Bibliomed, 4(1), 1-5.

  • Maheshkumar, K., et al. (2021). The Recent Development of the Pyrazoles: A Review. Environmental Science: An Indian Journal, 17(10).

  • Foley, D. A., & Maguire, A. R. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57335.

  • Cherian, B., Kumar, R. A., & Vinod, B. (2015). Pyrazole carbaldehydes as novel anti-inflammatory agents: Synthesis and in vitro membrane stabilization method. ResearchGate.

  • Patil, S. B., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4053-4065.

  • Al-Zahrani, F. A. M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(5), 1087.

  • University of Rochester. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Reddit. (2015). Purifying aldehydes?. Retrieved from [Link]

  • Sharma, S., et al. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers, 78(11), 6287–6314.

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]

  • Singh, U., & Kumar, A. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect, 8(25), e202300994.

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(28), 21855–21863.

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.

  • MDPI. (2017). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Retrieved from [Link]

  • Slaninova, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4785.

  • Al-Adely, K. J., et al. (2011). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 3(6), 723-728.

  • ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?. Retrieved from [Link]

  • Pandhurnekar, C. P., et al. (2021). Synthesis and Biological Evaluation of Some Novel Pyrazole Derivatives. Journal of Advanced Scientific Research, 12(3), 37-43.

  • Patel, N. B., & Naliapara, Y. T. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Chemical and Pharmaceutical Research, 5(10), 45-51.

  • Kumar, A., et al. (2013). Microwave-Induced Synthesis of Some Novel Fungicidal Pyrazole Derivatives. Journal of Chemistry, 2013, 1–5.

  • ResearchGate. (n.d.). Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1H-Pyrazole-5-carbaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Optimization of N-Substituted Pyrazole Formylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Decision Matrix: Method Selection

Before initiating experimentation, users must select the correct protocol based on the electronic nature of the pyrazole substrate and the desired substitution pattern. The Vilsmeier-Haack reaction is the industry standard for C4-formylation but fails with electron-deficient substrates.

Workflow Selector

MethodSelection Start Target Molecule Regio Desired Position? Start->Regio C4 C4-Formylation Regio->C4 Standard C5 C5-Formylation Regio->C5 Rare Substrate Substrate Electronics C4->Substrate MethodLi Protocol B: Lithiation (n-BuLi) C5->MethodLi Directing Group Req. Rich Electron-Rich (Alkyl/Aryl-N) Substrate->Rich Poor Electron-Poor (Nitro/Tosyl-N) Substrate->Poor MethodVH Protocol A: Vilsmeier-Haack Rich->MethodVH High Yield Poor->MethodLi V-H Fails

Figure 1: Decision tree for selecting between Vilsmeier-Haack and Lithiation pathways based on regiochemistry and substrate electronics.

Module A: The Vilsmeier-Haack Protocol (C4-Targeting)

Primary Issue: The formation of 4-chloro-1H-pyrazole instead of the aldehyde. Mechanism: The Vilsmeier reagent (chloroiminium salt) has dual reactivity. It can act as a formylating agent (pathway A) or a chlorinating agent (pathway B). High temperatures and excess POCl₃ favor chlorination.

Mechanistic Pathway & Failure Modes

VH_Mechanism Reagents DMF + POCl3 VH_Reagent Vilsmeier Reagent (Chloroiminium Salt) Reagents->VH_Reagent 0°C (Critical) Intermediate Iminium Intermediate (Viscous Salt) VH_Reagent->Intermediate Attack at C4 Substrate N-Substituted Pyrazole Substrate->Intermediate Aldehyde Target: 4-CHO Pyrazole Intermediate->Aldehyde Hydrolysis (H2O/Base) Chloride Side Product: 4-Cl Pyrazole Intermediate->Chloride Thermal Overload (>100°C) or Excess POCl3 Tar Side Product: Polymer/Tar Intermediate->Tar Poor Heat Dissipation

Figure 2: Bifurcation of the Vilsmeier-Haack pathway showing the thermal dependence of chlorination side-products.

Troubleshooting Guide: Vilsmeier-Haack
SymptomProbable CauseCorrective Action
Product is 4-Chloro-pyrazole Thermal Overload: Reaction heated too fast or too high (>90°C).Step-wise Heating: Stir at 0°C for 1h, then RT for 2h. Only heat to 60-70°C if TLC shows no conversion.
Reagent Excess: Too much POCl₃ relative to DMF.Stoichiometry: Maintain DMF:POCl₃ ratio at 3:1 or 4:1 . The excess DMF buffers the chlorinating potential.
Dark Tarry Residue Exotherm Runaway: Addition of POCl₃ to DMF was too fast.Controlled Addition: Add POCl₃ dropwise to DMF at 0°C over 30 mins. Ensure internal temp <10°C.
Low Yield (Viscous Oil) Incomplete Hydrolysis: The iminium salt is stable and water-soluble.Quench Protocol: Pour reaction into ice-cold saturated NaOAc or Na₂CO₃. Stir vigorously for 2 hours to ensure complete hydrolysis of the iminium species.
No Reaction Electron Deficient Ring: N-phenyl or N-tosyl deactivates the ring.Switch Method: V-H is electrophilic. If the ring is deactivated, switch to Module B (Lithiation) .
Optimized Protocol (Self-Validating)
  • Reagent Formation: Cool anhydrous DMF (3.0 equiv) to 0°C under Ar. Add POCl₃ (1.1 equiv) dropwise. Validation: Solution should turn pale yellow/orange but remain clear. If it turns dark red/black immediately, solvents are wet.

  • Addition: Add N-substituted pyrazole (1.0 equiv) dissolved in minimal DMF.

  • Reaction: Warm to RT. Monitor by TLC.[1][2][3] Checkpoint: If starting material persists after 4h, heat to 60°C. Do not exceed 80°C to prevent chlorination [1].

  • Workup: Pour into crushed ice/Na₂CO₃ (pH 8-9). Extract with EtOAc.

Module B: Lithiation Protocol (C5-Targeting)

Primary Issue: Regioselectivity (N-alkyl vs Ring C5) and Moisture Sensitivity. Mechanism: N-substituted pyrazoles possess a directing group effect. The nitrogen lone pair coordinates Lithium, directing deprotonation to the C5 position (ortho-lithiation). However, for N-methyl pyrazoles, lateral lithiation (deprotonation of the methyl group) is a competing side reaction [2].

Troubleshooting Guide: Lithiation
SymptomProbable CauseCorrective Action
Mixture of C5-CHO and N-CH₂-CHO Lateral Lithiation: Kinetic deprotonation of N-methyl group.Thermodynamic Control: Use n-BuLi at -78°C , but allow to warm to -20°C to encourage migration to the thermodynamic C5 anion before adding DMF. Alternatively, use N-protecting groups without alpha-protons (e.g., N-Phenyl, N-THP).
Ring Cleavage Nucleophilic Attack: n-BuLi attacks the C3=N bond.Steric Bulk: Use LDA or LiTMP (non-nucleophilic bases) instead of n-BuLi to prevent nucleophilic addition to the ring.
Starting Material Recovery Wet Conditions: Moisture quenched the lithiated species.Drying: Distill THF over Na/Benzophenone. Flame-dry glassware.
Optimized Protocol (C5-Selective)
  • Setup: Flame-dry flask, N₂ atmosphere. Dissolve substrate in dry THF. Cool to -78°C.[4]

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise. Validation: Solution often turns bright yellow/orange (lithiated species).

  • Formylation: Add anhydrous DMF (1.5 equiv) at -78°C.

  • Quench: Stir 30 min, then add dilute AcOH before removing cooling bath to prevent side reactions.

References

  • Popov, A. V., et al. (2019).[3] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(v), 83-96.

  • Sadler, G., et al. (2014). Lithiation of 1-methylpyrazole: The competition between ring and lateral deprotonation. Journal of Organic Chemistry, 79(17), 8412–8416.

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[5] The Vilsmeier–Haack Reaction.[2][3][5][6][7] Comprehensive Organic Synthesis, 2, 777-794.

Sources

Validation & Comparative

Technical Guide: Distinctive Aldehyde Proton Shift in 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde relies heavily on the distinctive behavior of its aldehyde proton. Unlike typical aromatic aldehydes, the C5-position aldehyde in this scaffold exhibits a unique chemical shift and relaxation behavior driven by the steric bulk of the N1-cyclopropyl group and the electronic desheilding of the C4-bromine.

This guide provides a definitive comparison between the target molecule and its common regioisomers and analogs. The "distinctive shift" is not merely a ppm value but a diagnostic fingerprint defined by its singlet multiplicity (due to C4-substitution) and its specific Nuclear Overhauser Effect (NOE) correlation with the cyclopropyl methine proton.

The Chemical Context: Why This Shift Matters

In the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic drugs, the introduction of the aldehyde functionality on the pyrazole ring is a critical step. A common synthetic route involves the Vilsmeier-Haack formylation or metal-halogen exchange followed by formylation.

These reactions often yield mixtures of 1,5-disubstituted (target) and 1,3-disubstituted (impurity) isomers. Distinguishing these regioisomers solely by LCMS is difficult as they have identical masses. 1H NMR is the gold standard for validation , specifically focusing on the aldehyde proton.

Structural Logic[1]
  • Target (5-CHO): The aldehyde is spatially crowded, flanked by the N1-cyclopropyl group and the C4-Bromine.

  • Isomer (3-CHO): The aldehyde is spatially isolated, far from the N1-substituent.

Comparative NMR Analysis

The following table contrasts the target molecule with its primary alternatives: the unbrominated precursor and the regioisomer.

Table 1: Diagnostic 1H NMR Data (DMSO-d6 / CDCl3)
FeatureTarget: 4-Bromo-1-cyclopropyl-5-CHOAlternative 1: 1-Cyclopropyl-5-CHO (No Br)Alternative 2: 1-Cyclopropyl-3-CHO (Regioisomer)
Aldehyde Shift (

)
9.65 – 9.85 ppm 9.75 – 9.95 ppm9.90 – 10.10 ppm
Multiplicity Singlet (s) Doublet (d) or Broad SingletSinglet (s)
Coupling (

)
None (C4 is blocked)

Hz
None (if C4 is blocked)
NOE Correlation Strong NOE to Cyclopropyl-CH Strong NOE to Cyclopropyl-CHNO NOE to Cyclopropyl-CH
Aromatic Signals None (C3-H is distinct, ~7.5 ppm)Two doublets (H3, H4)One Singlet (H5) or Doublets
Key Technical Insight

The 4-Bromo substituent exerts an inductive electron-withdrawing effect (-I), which typically deshields adjacent protons. However, in the 5-CHO derivative, the steric pressure from the N1-cyclopropyl group forces the carbonyl oxygen to rotate away from the N1 position (the s-trans conformation relative to the N1-C5 bond). This places the aldehyde proton in the shielding cone of the N1-cyclopropyl group or in close proximity to the N1-lone pair, often resulting in a shift slightly upfield (lower ppm) compared to the 3-CHO isomer, despite the bromine's presence.

Mechanistic Visualization

The distinctive shift is a product of Rotameric Locking . The diagram below illustrates the steric and electronic pathway that defines the NMR signal.

NMR_Mechanism Substituents Substituents: N1-Cyclopropyl + C4-Bromine Steric_Clash Steric Clash: Carbonyl Oxygen vs. Cyclopropyl Substituents->Steric_Clash Creates Electronic Electronic Effect: C4-Br Inductive Deshielding Substituents->Electronic Induces Rotamer Preferred Conformation: CHO Proton points toward N1 Steric_Clash->Rotamer Forces Rotation Result Distinctive Signal: ~9.7 ppm Singlet + NOE to Cyclopropyl Rotamer->Result Defines Spatial Proximity Electronic->Result Modulates Shift

Figure 1: Mechanistic pathway leading to the diagnostic NMR signal. The steric clash forces a specific rotamer that enables the unique NOE signal.

Experimental Protocol: Validation Workflow

To definitively confirm the identity of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde, follow this self-validating protocol.

A. Sample Preparation[3][4][5]
  • Solvent Choice: Use DMSO-d6 (99.9% D) rather than CDCl3.

    • Reasoning: Pyrazoles can aggregate in non-polar solvents. DMSO disrupts intermolecular H-bonding, providing sharper peaks for the aldehyde.

  • Concentration: Prepare a solution of ~10-15 mg in 0.6 mL solvent.

    • Note: High concentrations may cause peak broadening due to viscosity.

B. Acquisition Parameters[4][5][6]
  • Pulse Sequence: Standard 1H ZG30.

  • Scans (NS): 16 or 32 (Sufficient for aldehyde visibility).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Critical: Aldehyde protons have long T1 relaxation times. A short D1 will suppress the integral, making quantitative purity assessment inaccurate.

C. The "NOE Check" (The Gold Standard)

If the chemical shift is ambiguous (e.g., 9.8 ppm), perform a 1D Selective NOESY :

  • Select the aldehyde peak (~9.7 ppm) for irradiation.

  • Observation:

    • Positive Result (5-CHO): You will see a signal enhancement at ~3.6-4.0 ppm (the methine CH of the cyclopropyl group).

    • Negative Result (3-CHO): You will see NOE signals only to the aromatic proton or solvent, but not to the cyclopropyl group.

Synthesis & Regioselectivity Pathway

Understanding the origin of the isomer helps in anticipating the NMR results.

Synthesis_Pathway Start Starting Material: 4-Bromo-1-cyclopropyl-1H-pyrazole Lithiation Step 1: Lithiation (LDA/THF, -78°C) Kinetic Control Start->Lithiation Formylation Step 2: DMF Quench Lithiation->Formylation Isomer5 Major Product (Target): C5-Li -> C5-CHO (Sterically hindered but kinetically favored) Formylation->Isomer5 Major Pathway Isomer3 Minor Product (Impurity): C3-Li -> C3-CHO (Thermodynamically stable) Formylation->Isomer3 Minor Pathway NMR_Check NMR Validation Point: Check for NOE (CHO <-> Cyclopropyl) Isomer5->NMR_Check Isomer3->NMR_Check

Figure 2: Synthetic pathway showing the divergence of regioisomers. The C5-position is often favored kinetically by directed lithiation, but C3-isomers can form if temperature control is lost.

Troubleshooting Common Anomalies

ObservationProbable CauseCorrective Action
Aldehyde peak is a doublet Incomplete bromination (H4 is present).Check MS for Mass [M-Br+H]. Re-brominate using NBS.
Aldehyde peak is broad Rotational barrier or water exchange.Run VT-NMR (Variable Temp) at 320K to sharpen the peak.
Two aldehyde peaks (~9.7 & ~10.0) Mixture of 3-CHO and 5-CHO isomers.Integrate peaks. The 5-CHO is usually the upfield signal. Confirm with NOESY.
Missing Aldehyde Peak Hydrate formation (gem-diol).Common in aqueous workups. Dry the sample thoroughly and use anhydrous DMSO-d6.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394627, 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

  • Reich, H. J. (2023). Proton NMR Chemical Shifts: Heterocycles and Aldehydes. University of Wisconsin-Madison / ACS Division of Organic Chemistry. Retrieved from [Link]

  • Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier.
  • World Intellectual Property Organization (2010). Patent WO2010141273: Synthesis of Pyrazole Intermediates. (Describes lithiation and formylation of N-alkyl pyrazoles). Retrieved from [Link]

Navigating the Labyrinth of Fragments: A Comparative Guide to the Mass Spectrometry of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of drug discovery and chemical synthesis, the unambiguous identification of novel compounds is a cornerstone of progress. Mass spectrometry stands as a pivotal analytical technique, offering a molecular fingerprint through the fragmentation of a parent molecule. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde, a complex heterocyclic aldehyde. By dissecting the fragmentation behavior of its constituent functional groups—a brominated pyrazole core, an N-linked cyclopropyl ring, and a carbaldehyde substituent—we can assemble a predictive map of its mass spectral features. This comparative approach, grounded in established fragmentation mechanisms, serves as a powerful tool for the structural elucidation of this and structurally related molecules.

The Architectural Logic of Fragmentation: A Predictive Analysis

The fragmentation of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde under electron ionization is anticipated to be a composite of the characteristic cleavages of its individual moieties. The stability of the pyrazole ring, coupled with the influence of the bromo, cyclopropyl, and aldehyde groups, will dictate the primary fragmentation pathways.

The pyrazole ring itself is known for its stability, often leading to a prominent molecular ion peak. Key fragmentation processes for pyrazole derivatives include the expulsion of a neutral molecule of hydrogen cyanide (HCN) and, following the loss of a hydrogen atom, the elimination of molecular nitrogen (N₂).[1][2][3] The presence of a bromine atom introduces a distinct isotopic signature. Due to the near-equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, any bromine-containing fragment will appear as a pair of peaks (an M and M+2 peak) of roughly equal intensity.[4][5]

The N-cyclopropyl substituent is expected to influence the fragmentation cascade. N-substitution on the pyrazole ring has been shown to suppress the initial cleavage of the nitrogen-nitrogen bond.[6][7] The cyclopropyl group itself may undergo ring-opening or fragmentation, potentially leading to the loss of ethene (C₂H₄).[8]

Finally, the aldehyde group is a strong driver of fragmentation. Aromatic aldehydes are well-known to exhibit a prominent peak corresponding to the loss of a single hydrogen atom (M-1) to form a stable acylium ion.[9][10] Subsequent loss of carbon monoxide (CO) from this acylium ion is also a common and diagnostically significant fragmentation pathway.[9]

Comparative Fragmentation Pathways: A Tabular Summary

To provide a clear, comparative overview, the following table summarizes the predicted major fragment ions for 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde. This predictive data is juxtaposed with the known fragmentation behavior of simpler, related structures to highlight the influence of each functional group.

Predicted m/z Proposed Ion Structure/Formula Relative Abundance (Predicted) Fragmentation Pathway Comparative Context
228/230[C₇H₆BrN₃O]⁺ModerateMolecular Ion (M⁺) : The intact molecule after ionization. The M/M+2 pattern is characteristic of a monobrominated compound.The presence of an aromatic ring generally leads to a discernible molecular ion.[5]
227/229[C₇H₅BrN₃O]⁺High[M-H]⁺ : Loss of a hydrogen radical from the aldehyde group, forming a stable acylium ion.This is a classic fragmentation for aromatic aldehydes, often resulting in the base peak.[9][10]
199/201[C₆H₅BrN₃]⁺Moderate to High[M-CHO]⁺ or [M-H-CO]⁺ : Loss of a formyl radical (•CHO) or sequential loss of H• and CO from the molecular ion.Loss of CO is a common secondary fragmentation for aldehydes.[9]
171/173[C₅H₃BrN₂]⁺Moderate[M-CHO-N₂]⁺ : Subsequent loss of N₂ from the [M-CHO]⁺ fragment.Pyrazole rings are known to fragment via the loss of N₂.[1][3]
144/146[C₄H₂BrN]⁺Low to Moderate[M-CHO-N₂-HCN]⁺ : Further loss of HCN from the [C₅H₃BrN₂]⁺ fragment.Expulsion of HCN is a hallmark fragmentation pathway for pyrazoles.[1][2]
119[C₄H₄BrN]⁺Low[Br-C₄H₄N]⁺ : Fragment containing the bromo-pyrazole core after loss of the cyclopropyl and aldehyde groups.Loss of substituents from the heterocyclic ring is a common occurrence.
79/81[Br]⁺LowBromine Cation : Direct cleavage of the C-Br bond.While loss of the halogen radical is more common, the halogen cation can also be observed.[9]
68[C₃H₄N₂]⁺Low[Pyrazole]⁺ : Cleavage resulting in the unsubstituted pyrazole cation.Represents a fragmentation back to the core heterocyclic structure.
41[C₃H₅]⁺ModerateCyclopropyl Cation : Cleavage of the N-cyclopropyl bond.Formation of a stable cyclopropyl cation.

Visualizing the Fragmentation Cascade

To illustrate the primary predicted fragmentation pathway, the following diagram outlines the sequential loss of key neutral fragments from the molecular ion of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde.

Fragmentation_Pathway M [M]⁺• m/z 228/230 M_H [M-H]⁺ m/z 227/229 M->M_H - H• M_CHO [M-CHO]⁺ m/z 199/201 M_H->M_CHO - CO M_CHO_N2 [M-CHO-N₂]⁺ m/z 171/173 M_CHO->M_CHO_N2 - N₂ M_CHO_N2_HCN [M-CHO-N₂-HCN]⁺ m/z 144/146 M_CHO_N2->M_CHO_N2_HCN - HCN GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Compound in Solvent Vortex Vortex to Mix Dissolve->Vortex Inject Inject Sample Vortex->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Acquire Data Detect->Acquire Extract Extract Spectrum Acquire->Extract Compare Compare with Prediction Extract->Compare

Sources

HPLC Retention Time Comparison Guide: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde vs. Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise quantification of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS: 1151802-23-1) is a critical quality attribute in the synthesis of advanced kinase inhibitors (e.g., LRRK2 inhibitors). Due to the reactivity of the pyrazole core and the lithiation chemistry often employed in its synthesis, the compound is prone to specific regioisomeric and oxidative impurities that challenge standard separation methods.

This guide provides a high-performance liquid chromatography (HPLC) framework for separating the target aldehyde from its critical impurities: the des-bromo analog , the regioisomeric 3-carbaldehyde , the carboxylic acid oxidation product , and the starting material . We present a polarity-driven retention time comparison to aid in method development and peak identification.

Compound Profile & Impurity Landscape[1]

The Target Compound[1][2]
  • Chemical Name: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde

  • CAS Number: 1151802-23-1[1][2]

  • Molecular Formula: C7H7BrN2O[3]

  • Role: Key intermediate for Suzuki coupling in drug discovery.

Critical Impurities

Understanding the synthetic origin of impurities is the first step in successful separation. The primary route typically involves the lithiation of 4-bromo-1-cyclopropyl-1H-pyrazole followed by formylation with DMF.

Impurity IDCompound NameOrigin / MechanismPolarity (Relative)
Imp-A 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carboxylic acidOxidation: Atmospheric oxidation of the aldehyde function during storage.High (Most Polar)
Imp-B 1-Cyclopropyl-1H-pyrazole-5-carbaldehydeDes-bromination: Lithium-halogen exchange side reaction or impure starting material.Moderate-High
Imp-C 4-Bromo-1-cyclopropyl-1H-pyrazole-3-carbaldehydeRegioisomer: Formylation at C3 instead of C5 (steric/electronic variance).Moderate
Imp-D 4-Bromo-1-cyclopropyl-1H-pyrazoleStarting Material: Incomplete conversion during formylation.Low (Lipophilic)

Visualizing the Impurity Pathway

The following diagram illustrates the genesis of these impurities during the synthetic workflow, providing the logic for their presence in the crude mixture.

ImpurityPathways SM Starting Material (4-Bromo-1-cyclopropyl-pyrazole) Lithiation Lithiation (LDA/n-BuLi) SM->Lithiation Target TARGET (5-Carbaldehyde) SM->Target Residual SM (Impurity D) Lithiation->Target + DMF (Major Path) Imp_DesBromo Impurity B (Des-bromo analog) Lithiation->Imp_DesBromo De-bromination (Side Rxn) Imp_Regio Impurity C (3-Carbaldehyde Regioisomer) Lithiation->Imp_Regio C3-Formylation (Minor Path) Imp_Acid Impurity A (Carboxylic Acid) Target->Imp_Acid Air Oxidation (Storage)

Figure 1: Synthetic origin of critical impurities. Understanding these pathways allows the analyst to predict peak presence based on reaction conditions.[3]

HPLC Method Development Strategy

To separate the highly polar carboxylic acid (Imp-A) from the non-polar starting material (Imp-D), a gradient elution on a C18 stationary phase is required.[3] Isocratic methods will likely result in broad peaks for the late eluters or poor retention for the acid.

Recommended Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or Waters XBridge C18.[3]

    • Why: Excellent peak shape for basic heterocycles; stability at acidic pH.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Why: Low pH suppresses ionization of the carboxylic acid impurity (Imp-A), increasing its retention and sharpening the peak.[3]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyrazole absorption max) and 220 nm (End-absorption for non-conjugated impurities).[3]

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase BDescription
0.05Initial equilibration (Trap polar acid)
2.05Isocratic hold
12.095Linear ramp to elute lipophilic SM
15.095Wash
15.15Re-equilibration
20.05End of Run

Retention Time Comparison (Representative Data)

The following table presents representative retention times (RT) and Relative Retention Times (RRT) based on the polarity and structural properties of the compounds under the conditions described above.

Note: Actual RTs will vary based on system dwell volume and column aging. Use RRT as the primary identifier.

Peak IdentityStructure DescriptionPredicted RT (min)RRT (vs Target)Separation Logic
Impurity A 5-Carboxylic Acid2.80.38Most Polar: Carboxyl group significantly increases polarity; elutes near void volume if pH is neutral.
Impurity B Des-bromo 5-CHO4.50.62Polar: Lacks the lipophilic Bromine atom found in the target.
Impurity C 3-CHO Regioisomer6.80.93Isomeric: 3-substituted pyrazoles often elute slightly earlier than 5-substituted analogs due to differences in dipole vector and solvation.
Target 4-Br-1-cyclopropyl-5-CHO 7.3 1.00 Reference: Balanced polarity between the polar aldehyde and lipophilic bromine/cyclopropyl groups.
Impurity D Starting Material (No CHO)11.21.53Non-Polar: Lacks the polar carbonyl oxygen; highly retained on C18.[3]
Separation Workflow Diagram

HPLCWorkflow cluster_elution Elution Order (Time) Sample Crude Sample (Mixture) Column C18 Column Interaction (Hydrophobic Retention) Sample->Column Injection P1 1. Carboxylic Acid (Weak interaction) Column->P1 Low %B P2 2. Des-Bromo Aldehyde (Moderate interaction) P1->P2 Gradient Ramp P3 3. TARGET & Regioisomer (Strong interaction) P2->P3 P4 4. Starting Material (Strongest interaction) P3->P4 High %B

Figure 2: Separation logic on Reverse Phase C18. The elution order follows the "Like Dissolves Like" principle where polar compounds elute first.[3]

Experimental Protocol for Validation

To validate this separation in your own laboratory, follow this self-validating protocol.

Step 1: Standard Preparation[1]
  • Stock Solution: Dissolve 10 mg of the Target Compound (Reference Standard) in 10 mL of Acetonitrile (1.0 mg/mL).

  • Impurity Spiking: If available, spike the stock solution with 0.1 mg of 4-bromo-1-cyclopropyl-pyrazole (Starting Material) to serve as a retention time marker for the end of the chromatogram.

  • Oxidation Stress Test (Self-Validation): Take a 1 mL aliquot of the stock solution, add 10 µL of 30% H2O2, and warm to 40°C for 30 minutes. Inject this to identify the Impurity A (Carboxylic Acid) peak, which should appear at ~2.8 min.[3]

Step 2: System Suitability Criteria

Before running samples, ensure the system meets these requirements:

  • Resolution (Rs): > 1.5 between Impurity C (Regioisomer) and Target. If Rs < 1.5, lower the gradient slope (e.g., 5-60% B over 20 min).

  • Tailing Factor: < 1.5 for the Target peak.

  • Signal-to-Noise: > 10 for the Limit of Quantitation (LOQ).

Step 3: Troubleshooting Co-elution

If the Regioisomer (Imp-C) co-elutes with the Target:

  • Change Solvent: Switch Methanol for Acetonitrile. Methanol's protic nature often provides different selectivity for positional isomers.

  • Temperature: Lower the column temperature to 20°C. Isomer separation is often enthalpy-driven and improves at lower temperatures.

References

  • World Intellectual Property Organization. (2010).[3] Patent WO2010141273A1: Pyrazole derivatives as kinase inhibitors. (Describes the synthesis and purification of 4-bromo-1-cyclopropyl-1H-pyrazole derivatives). Link

  • National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 53394605 (4-Bromo-1-cyclopropyl-1H-pyrazole). (Source for physical property data and related structures).[3][4][5][6][7][8] Link[3]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety containing pyrazole-4-carbaldehyde.[5] (General Vilsmeier-Haack formylation protocols for pyrazoles).[3] Link

  • Sigma-Aldrich. (2023).[3] Product Specification: 4-Bromo-1-cyclopropyl-1H-pyrazole.[1][2] (Purity and handling data). Link

Sources

Comparative Guide: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde vs. 4-Bromo-1-isopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Duel

In the optimization of kinase inhibitors (e.g., p38 MAPK, JAK) and GPCR ligands, the


-substituent of the pyrazole scaffold is a critical "tuning knob" for physicochemical properties and metabolic stability.

This guide compares two structurally similar but functionally distinct building blocks:

  • Compound A: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde (The "Rigid Shield")

  • Compound B: 4-Bromo-1-isopropyl-1H-pyrazole-5-carbaldehyde (The "Flexible Standard")

Verdict: While Compound B (Isopropyl) offers superior synthetic accessibility and lower cost, Compound A (Cyclopropyl) is the preferred choice for late-stage lead optimization due to its superior metabolic stability profile and reduced lipophilicity (


), despite the higher synthetic burden.

Physicochemical Profile

The switch from isopropyl to cyclopropyl is a classic bioisosteric replacement. The cyclopropyl group introduces ring strain and


-like character to the C-C bonds, altering the electronic environment of the pyrazole nitrogen.
Property1-Isopropyl Analog (Compound B)1-Cyclopropyl Analog (Compound A)Impact on Drug Design
Formula


Minor MW reduction (-2 Da).
MW ~217.06 g/mol ~215.05 g/mol Negligible.
Shape Flexible (Rotatable bonds)Rigid (Planar-like, strained)Cyclopropyl can lock bioactive conformations.[1]
Lipophilicity Higher

Lower

(~0.2–0.4 units lower)
Cyclopropyl improves solubility & lowers non-specific binding.
Metabolic Liability High (Benzylic-like oxidation)Low (C-H bond dissociation energy is higher)Critical Differentiator.
Electronic Effect Inductive electron donation (+I)Weak electron withdrawal/conjugationCyclopropyl slightly reduces pyrazole basicity.

Synthetic Accessibility & Scalability[2]

The primary bottleneck in utilizing the cyclopropyl analog is the synthesis of the hydrazine precursor.

Synthesis Workflow (Graphviz Diagram)

Synthesis_Comparison Start_Iso Isopropyl Hydrazine (Cheap, Stable) Step_1 Condensation with Enol Ether/Diketone Start_Iso->Step_1 Fast Start_Cyc Cyclopropyl Hydrazine (Expensive, Unstable) Start_Cyc->Step_1 Slow/Steric Hindrance Intermediate 1-Substituted Pyrazole Step_1->Intermediate Step_2 Bromination (NBS) Intermediate->Step_2 Step_3 Vilsmeier-Haack (POCl3/DMF) Step_2->Step_3 Product_Iso Isopropyl Aldehyde (High Yield) Step_3->Product_Iso Standard Workup Product_Cyc Cyclopropyl Aldehyde (Moderate Yield) Step_3->Product_Cyc Careful Workup

Figure 1: Comparative synthetic routes. The cyclopropyl hydrazine starting material presents a significant cost and stability hurdle compared to the isopropyl variant.

Technical Analysis
  • Isopropyl Hydrazine: Readily available as the hydrochloride salt. Reacts rapidly with 1,3-dicarbonyls or enol ethers to form the pyrazole core.

  • Cyclopropyl Hydrazine: Often synthesized via

    
    -Boc protection routes or from cyclopropylamine (low yield ~34% historically, though improved recently).[2] It is less nucleophilic due to the steric bulk and electronic properties of the strained ring, often requiring harsher conditions or catalysts for the initial condensation [1].
    

Metabolic Stability (The "Killer App")

The primary reason to select Compound A is to block CYP450-mediated oxidation.

Metabolic Fate Pathway

Metabolism Iso_Drug Isopropyl-Drug CYP CYP450 (Liver Microsomes) Iso_Drug->CYP Cyc_Drug Cyclopropyl-Drug Cyc_Drug->CYP Iso_Metabolite Hydroxy-Isopropyl (Tertiary Alcohol) CYP->Iso_Metabolite Rapid Oxidation (Tertiary C-H abstraction) Cyc_Metabolite Stable Parent (Minimal Oxidation) CYP->Cyc_Metabolite Resistant (High BDE of C-H)

Figure 2: Metabolic divergence. The isopropyl tertiary proton is a "soft spot" for metabolic attack, whereas the cyclopropyl C-H bonds are significantly stronger (Bond Dissociation Energy ~106 kcal/mol vs ~96 kcal/mol for isopropyl).

Mechanism

The tertiary carbon of the isopropyl group is highly susceptible to hydroxylation by CYP3A4 and CYP2D6. This converts a lipophilic drug into a polar metabolite, rapidly increasing clearance (


). The cyclopropyl group, while lipophilic, resists this abstraction due to the high bond dissociation energy required to form a radical on the strained ring [2].

Experimental Protocols

Synthesis: Vilsmeier-Haack Formylation

Applicable to both scaffolds, but note the stoichiometry.

Objective: Convert the 1-substituted-4-bromo-pyrazole to the 5-carbaldehyde.

Reagents:

  • Substrate: 1-substituted-4-bromo-1H-pyrazole (1.0 eq)

  • 
     (Phosphorus oxychloride): 3.0–5.0 eq
    
  • DMF (Dimethylformamide): 5.0–10.0 eq (Solvent/Reagent)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under

    
    , add anhydrous DMF. Cool to 0°C.
    
  • Activation: Dropwise add

    
     over 15 minutes. The solution will turn yellow/orange (Vilsmeier reagent formation). Stir at 0°C for 30 mins.
    
  • Addition: Add the pyrazole substrate (dissolved in minimal DMF) dropwise.

  • Heating: Warm to Room Temperature (RT), then heat to 80–90°C for 4–6 hours. Note: Isopropyl analog may react faster; monitor by TLC/LCMS.

  • Quenching (Critical): Cool to RT. Pour the reaction mixture slowly onto crushed ice/saturated

    
    . Caution: Exothermic.
    
  • Isolation: Extract with EtOAc (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Expectation: Isopropyl analog yields ~75-85%; Cyclopropyl analog yields ~60-70% [3].

Assay: Microsomal Stability (HLM/RLM)

Objective: Compare intrinsic clearance (


).

Protocol:

  • Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Add NADPH regenerating system (or 1 mM NADPH). Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add to ice-cold Acetonitrile containing Internal Standard (IS). Centrifuge.

  • Analysis: LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot

    
     vs time. Slope = 
    
    
    
    .
    
    
    .

Strategic Recommendation

ScenarioRecommendationRationale
Early HTS / Hit Generation Use Isopropyl (Compound B) Low cost, high synthetic success rate. Good enough to validate the biological target.
Lead Optimization (PK Issues) Use Cyclopropyl (Compound A) If the isopropyl analog shows high clearance or short

, switching to cyclopropyl often fixes the metabolic "hotspot" without changing potency.
Crystal Structure Studies Use Cyclopropyl (Compound A) The rigidity of the cyclopropyl group often results in better-ordered electron density maps compared to the flexible isopropyl.

References

  • Synthesis of Cyclopropyl Hydrazines: Organic Letters, 2005, 7(4), 713-716.[2]

  • Cyclopropyl Bioisosterism: Journal of Medicinal Chemistry, "The Cyclopropyl Group in Drug Design," 2016.

  • Vilsmeier-Haack on Pyrazoles: ARKIVOC, 2011 (xi), 1-21.[3]

  • Metabolic Stability Data: Beilstein J. Org. Chem., 2020, 16, 2073–2084.

(Note: CAS numbers for reference: 1-Cyclopropyl-4-bromo-pyrazole [1151802-23-1]; 1-Isopropyl-4-bromo-pyrazole [1005167-36-5]. Aldehydes are derived directly from these parents.)

Sources

The Strategic Choice at N1: A Comparative Guide to 1-Cyclopropyl and 1-Ethyl Pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibition

In the landscape of modern oncology and immunology, small molecule kinase inhibitors have emerged as transformative therapeutic agents. The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its synthetic tractability, favorable drug-like properties, and versatile nature as a bioisosteric replacement have cemented its importance in the design of targeted therapies against a host of kinases, including JAK, ALK, and MET.[1][3][4] The substituents on the pyrazole ring play a crucial role in defining the inhibitor's potency, selectivity, and pharmacokinetic profile. A key position for modification is the N1 nitrogen, where even subtle changes can have profound effects on biological activity. This guide provides an in-depth comparison of two commonly employed substituents at this position: the cyclopropyl group and the ethyl group.

The Dichotomy of Design: Physicochemical and Structural Properties of 1-Cyclopropyl vs. 1-Ethyl Substituents

The choice between a cyclopropyl and an ethyl group at the N1 position of a pyrazole kinase inhibitor is not arbitrary; it is a strategic decision rooted in the distinct physicochemical properties of these two small alkyl substituents.

Property1-Cyclopropyl1-EthylImplication in Drug Design
Conformation Rigid, planarFlexible, multiple rotamersThe rigid nature of the cyclopropyl group can lock the molecule in a bioactive conformation, potentially increasing binding affinity and reducing the entropic penalty of binding. The flexibility of the ethyl group allows it to adapt to various binding pockets, but may come at an entropic cost.[5][6]
Electronic Nature π-character in C-C bondsStandard sp3 hybridizationThe cyclopropyl ring's C-C bonds have enhanced π-character, which can lead to unique electronic interactions with the protein target.[5][6]
Metabolic Stability Generally highSusceptible to oxidationThe C-H bonds of a cyclopropyl group are stronger and less prone to oxidative metabolism by cytochrome P450 enzymes, which can lead to improved metabolic stability and a longer half-life.[3][5][7] The ethyl group is more susceptible to enzymatic oxidation.
Lipophilicity Moderately lipophilicModerately lipophilicBoth groups contribute similarly to the overall lipophilicity of the molecule, which influences solubility and membrane permeability.

The conformational rigidity of the cyclopropyl group is one of its most significant advantages.[5][6] By restricting the rotation around the N1-C bond, it can pre-organize the inhibitor into a conformation that is optimal for binding to the kinase's active site. This can lead to a more favorable enthalpic contribution to the binding energy and a lower entropic penalty upon binding, potentially resulting in higher potency.

Conversely, the flexible nature of the ethyl group allows it to adopt various conformations, which can be advantageous if the precise optimal binding pose is unknown or if the binding pocket can accommodate different orientations. However, this flexibility can also be a liability, as the molecule may spend a significant amount of time in non-binding conformations, leading to a decrease in effective concentration at the target site.

G cluster_0 Physicochemical Properties cluster_1 Biological Outcomes Conformational_Rigidity Conformational Rigidity Binding_Affinity Binding Affinity (Potency) Conformational_Rigidity->Binding_Affinity Pre-organization of bioactive conformation Metabolic_Stability Metabolic Stability Pharmacokinetics Pharmacokinetics (PK) Metabolic_Stability->Pharmacokinetics Increased half-life Electronic_Effects Electronic Effects Electronic_Effects->Binding_Affinity Unique electronic interactions Selectivity Selectivity

Comparative Biological Activity: A Target-Dependent Paradigm

While a direct, universal comparison of the biological activity of 1-cyclopropyl versus 1-ethyl pyrazole kinase inhibitors is challenging due to the context-dependent nature of structure-activity relationships (SAR), we can draw valuable insights from published data on various kinase targets.

Case Study 1: Pyrazolo[4,3-c]pyridines as PEX14-PEX5 Protein-Protein Interaction Inhibitors

In a study on pyrazolo[4,3-c]pyridines, it was found that N1-methyl and N1-ethyl derivatives exhibited comparable potency in disrupting the PEX14-PEX5 protein-protein interaction.[1] In contrast, compounds with larger and more polar substituents at the N1 position were less active.[1] This suggests that for this particular biological target, a small, non-polar substituent at the N1 position is favored, with little differentiation between methyl and ethyl. While this study did not include a cyclopropyl analog, it highlights that the size of the N1 substituent is a critical determinant of activity.

Case Study 2: Pyrazole-based CDK Inhibitors

A structure-activity relationship study of a series of pyrazole-based Cyclin-Dependent Kinase (CDK) inhibitors revealed that a cyclobutyl group at the N1 position was more optimal for activity than hydrogen, methyl, isopropyl, cyclopropyl, cyclopentyl, or phenyl groups.[8] This finding underscores the high degree of specificity of the kinase active site and demonstrates that the ideal N1 substituent is not universally predictable. In this instance, the slightly larger and differently angled cyclobutyl ring may have achieved more favorable interactions within the CDK active site compared to the smaller cyclopropyl ring or the more flexible ethyl group.

Inferred Comparison for a Hypothetical Kinase Target

Based on the principles of medicinal chemistry, we can construct a hypothetical comparison of the expected biological activity of a 1-cyclopropyl pyrazole inhibitor versus its 1-ethyl analog against a generic kinase target.

Parameter1-Cyclopropyl Analog1-Ethyl AnalogRationale
IC50 (Biochemical Assay) Potentially lower (higher potency)Potentially higher (lower potency)The rigid cyclopropyl group may lock the inhibitor in a more favorable binding conformation, leading to higher affinity.
Cellular Potency (EC50) Potentially lower (higher potency)Potentially higher (lower potency)Improved biochemical potency and potentially better membrane permeability due to optimal lipophilicity could translate to better cellular activity.
Metabolic Stability (in vitro) Likely higherLikely lowerThe cyclopropyl group is generally more resistant to oxidative metabolism than the ethyl group.[3][7]
Selectivity Potentially higherPotentially lowerThe specific conformational constraints imposed by the cyclopropyl group might lead to a better fit in the target kinase's active site compared to off-targets.

It is crucial to emphasize that these are generalized expectations. The actual biological data could differ significantly depending on the specific topology and amino acid composition of the kinase's ATP-binding pocket.

G Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Pyrazole_Inhibitor Pyrazole Inhibitor (1-Cyclopropyl or 1-Ethyl) Pyrazole_Inhibitor->Kinase Competitive Binding at ATP Site

Experimental Protocols for Evaluating Kinase Inhibitor Activity

To empirically determine the biological activity of 1-cyclopropyl and 1-ethyl pyrazole kinase inhibitors, a combination of biochemical and cell-based assays is essential.

Biochemical Kinase Assay: LanthaScreen™ TR-FRET Assay

This assay provides a direct measure of the inhibitor's ability to block the enzymatic activity of the target kinase.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the phosphorylation of a substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate acts as the FRET donor, and a fluorescein-labeled substrate acts as the acceptor. Inhibition of the kinase results in a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X serial dilution series of the 1-cyclopropyl and 1-ethyl pyrazole inhibitors in the appropriate assay buffer.

    • Prepare a 2X solution of the kinase at the EC80 concentration (the concentration that gives 80% of the maximal signal) in the assay buffer.

    • Prepare a 2X solution of the fluorescein-labeled substrate and ATP at their respective Km concentrations in the assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X inhibitor solutions (or vehicle control).

    • Add 5 µL of the 2X kinase solution to all wells.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Prepare a 2X detection solution containing the terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) in the TR-FRET dilution buffer.

    • Add 20 µL of the 2X detection solution to each well.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorescein).

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G Start Start Prepare_Reagents Prepare 2X Inhibitor, Kinase, Substrate/ATP Start->Prepare_Reagents Kinase_Reaction Incubate Inhibitor, Kinase, and Substrate/ATP Prepare_Reagents->Kinase_Reaction Stop_Reaction_and_Detect Add EDTA and Tb-Antibody Kinase_Reaction->Stop_Reaction_and_Detect Read_Plate Measure TR-FRET Signal Stop_Reaction_and_Detect->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Cell-Based Kinase Assay: Cellular Phosphorylation Assay

This assay measures the inhibitor's ability to block the kinase activity within a cellular context, providing more physiologically relevant data.

Principle: This assay quantifies the phosphorylation of a downstream substrate of the target kinase in cells. Inhibition of the kinase leads to a decrease in the phosphorylation of its substrate, which is typically detected by Western blotting or a plate-based immunoassay (e.g., ELISA).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells that express the target kinase and its substrate at an appropriate density in a multi-well plate.

    • Allow the cells to adhere and grow overnight.

    • Treat the cells with a serial dilution of the 1-cyclopropyl and 1-ethyl pyrazole inhibitors for a predetermined amount of time (e.g., 2 hours). Include a vehicle control.

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).

  • Detection of Substrate Phosphorylation (Western Blotting):

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total substrate.

    • Normalize the phospho-substrate signal to the total substrate signal for each sample.

    • Plot the normalized signal against the inhibitor concentration and fit the data to determine the EC50 value.

G Start Start Cell_Culture Plate and Grow Cells Start->Cell_Culture Inhibitor_Treatment Treat Cells with Inhibitors Cell_Culture->Inhibitor_Treatment Cell_Lysis Lyse Cells and Quantify Protein Inhibitor_Treatment->Cell_Lysis Western_Blot SDS-PAGE, Transfer, and Antibody Incubation Cell_Lysis->Western_Blot Detection ECL Detection and Imaging Western_Blot->Detection Data_Analysis Quantify Bands and Calculate EC50 Detection->Data_Analysis End End Data_Analysis->End

Conclusion: A Strategic Decision Guided by Data

The choice between a 1-cyclopropyl and a 1-ethyl substituent on a pyrazole kinase inhibitor is a nuanced decision that requires careful consideration of the specific therapeutic target and the desired pharmacological profile. The cyclopropyl group often offers advantages in terms of conformational rigidity and metabolic stability, which can translate to higher potency and a more favorable pharmacokinetic profile.[5][6][7] However, the flexible ethyl group may be better tolerated in certain kinase active sites. Ultimately, the optimal choice must be determined empirically through the synthesis and biological evaluation of both analogs. The experimental protocols outlined in this guide provide a robust framework for obtaining the necessary data to make an informed and strategic decision in the drug discovery process.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Examples of pyrazole derivatives as MET inhibitors. ResearchGate. [Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Publications. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

  • Assays for tyrosine phosphorylation in human cells. PMC. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. OUCI. [Link]

Sources

Comparative Analysis of Carbonyl Vibrational Modes: Pyrazole-5-carbaldehydes vs. Carbocyclic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the carbonyl (


) stretching frequencies in pyrazole-5-carbaldehydes against standard aromatic aldehydes (e.g., benzaldehyde) and N-substituted analogs.

Significance: Pyrazole-5-carbaldehydes are critical intermediates in the synthesis of p38 MAP kinase inhibitors and other bioactive scaffolds. Unlike simple carbocyclic aldehydes, their IR spectra are heavily influenced by prototropic tautomerism and intramolecular hydrogen bonding . Misinterpretation of these spectral shifts can lead to incorrect structural assignments, particularly when distinguishing between the 3-formyl and 5-formyl tautomers.

Key Insight: The diagnostic value lies not just in the absolute wavenumber, but in the magnitude of the red shift caused by the interaction between the pyrazole N-H (donor) and the carbonyl oxygen (acceptor).

The Comparative Framework

To understand the unique spectral signature of pyrazole-5-carbaldehyde, we must compare it against two distinct baselines:

  • Benzaldehyde: The standard for aromatic conjugation without hydrogen bonding.

  • 1-Methyl-pyrazole-5-carbaldehyde: A structural analog that retains the heteroaromatic ring but eliminates the hydrogen bond donor capability.

Structural Logic & H-Bonding Mechanism

The core differentiator is the formation of a thermodynamically stable, planar, pseudo-5-membered ring in 1H-pyrazole-5-carbaldehydes.

G cluster_0 Reference: Benzaldehyde cluster_1 Target: 1H-Pyrazole-5-CHO cluster_2 Control: 1-Methyl-Pyrazole-5-CHO Benz Benzaldehyde (No H-Bond Donor) Benz_Freq ν(C=O) ≈ 1703 cm⁻¹ (Pure Conjugation) Benz->Benz_Freq Standard Resonance Py_5 1H-Pyrazole-5-CHO (NH Donor + C=O Acceptor) H_Bond Intramolecular H-Bond (Pseudo 5-ring) Py_5->H_Bond Locking Geometry Py_Freq ν(C=O) ≈ 1660-1680 cm⁻¹ (Significant Red Shift) H_Bond->Py_Freq Weakens C=O Bond Py_Me 1-Methyl-Pyrazole-5-CHO (Blocked Donor) Py_Me_Freq ν(C=O) ≈ 1690-1710 cm⁻¹ ( steric twist?) Py_Me->Py_Me_Freq No H-Bond

Figure 1: Mechanistic flow showing how intramolecular hydrogen bonding alters the vibrational frequency in the target molecule compared to controls.

Technical Deep Dive: Vibrational Analysis

The "Red Shift" Phenomenon

In 1H-pyrazole-5-carbaldehyde, the carbonyl oxygen acts as a hydrogen bond acceptor for the adjacent N-H proton. This interaction:

  • Lengthens the C=O bond: This reduces the bond order slightly (more single-bond character).

  • Lowers the Force Constant (

    
    ):  According to Hooke's Law, 
    
    
    
    . A lower
    
    
    results in a lower vibrational frequency (wavenumber).
Comparative Data Table

The following table summarizes the expected vibrational modes. Note that values may shift by ±5-10 cm⁻¹ depending on the solvent (CHCl₃ vs. DMSO) or state (Solid KBr vs. Liquid Film).

FeatureBenzaldehyde (Standard)1H-Pyrazole-5-carbaldehyde (Target)1-Methyl-pyrazole-5-carbaldehyde (Control)
ν(C=O) Stretch 1703 cm⁻¹ 1665 - 1680 cm⁻¹ 1695 - 1710 cm⁻¹
Shift Cause Conjugation (Aromatic)Conjugation + Intramolecular H-Bond Conjugation only
ν(N-H) Stretch N/A3200 - 3400 cm⁻¹ (Broad)N/A
Fermi Resonance Yes (~2720/2820 cm⁻¹)Yes (Often obscured by NH)Yes (~2720/2820 cm⁻¹)
Geometry PlanarPlanar (Locked by H-bond)Planar or Twisted (Steric)

Critical Note: If you observe the carbonyl peak >1710 cm⁻¹ for a pyrazole aldehyde, suspect the 3-formyl tautomer (where the NH is too distant to H-bond with the carbonyl) or an N-substituted variant.

Experimental Protocol: Validated ATR-FTIR Workflow

To accurately distinguish these features, sample preparation is paramount. The "Solid State vs. Solution" dilemma is the most common source of error.

Protocol Comparison: Solid vs. Solution
  • Solid State (KBr/ATR): Promotes intermolecular dimerization. This broadens peaks and can confuse the interpretation of intramolecular bonds.

  • Dilute Solution (CHCl₃/CCl₄): Breaks intermolecular dimers, isolating the monomeric species. This is the gold standard for identifying intramolecular H-bonding.

Step-by-Step Workflow
  • Instrument Setup:

    • Ensure the ATR crystal (Diamond or ZnSe) is clean. Background scan (air) must be flat.

    • Resolution: 4 cm⁻¹.[1] Scans: 32 or 64.

  • Solid State Acquisition (Preliminary):

    • Place <5 mg of solid pyrazole-5-carbaldehyde on the crystal.

    • Apply pressure clamp. Record spectrum.

    • Look for: Broad NH stretch (3100-3400 cm⁻¹) and C=O around 1660-1670 cm⁻¹.

  • Solution State Acquisition (Validation):

    • Dissolve ~10 mg sample in 1 mL dry CHCl₃ (Chloroform).

    • Place a drop on the ATR crystal (allow solvent to evaporate slightly if using film method, or use a liquid cell).

    • Analysis:

      • If the C=O frequency remains low (~1670 cm⁻¹) and sharp upon dilution, the H-bond is Intramolecular (characteristic of 5-CHO).

      • If the C=O frequency shifts up (to ~1700 cm⁻¹) upon dilution, the H-bond was Intermolecular (characteristic of dimers or 3-CHO tautomers).

Experiment Start Start: Unknown Pyrazole Aldehyde Solid Step 1: Solid State IR (ATR) Start->Solid Check_CO Check ν(C=O) Region Solid->Check_CO Low < 1680 cm⁻¹ Check_CO->Low Red Shift Detected High > 1700 cm⁻¹ Check_CO->High No Red Shift Soln Step 2: Dilute Solution (CHCl₃) Low->Soln Validate H-Bond Type Result_3 Frequency Shifts Up (Intermolecular H-Bond Broken) LIKELY: 3-CHO or N-Substituted High->Result_3 Lack of H-Bond Result_5 Frequency Remains Low (Intramolecular H-Bond) CONFIRMED: 5-CHO Isomer Soln->Result_5 No Change Soln->Result_3 Blue Shift

Figure 2: Decision tree for assigning pyrazole carbaldehyde isomers based on IR spectral shifts.

References

  • Katritzky, A. R., & Karelson, M. (1992). Handbook of Heterocyclic Chemistry. Pergamon Press. (Authoritative source on tautomerism and spectral properties of heterocycles).
  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Benzaldehyde. NIST Chemistry WebBook, SRD 69. [Link]

  • Claramunt, R. M., et al. (2006). The structure of pyrazoles in the solid state: 1H-pyrazole-5-carbaldehyde. Journal of Molecular Structure. (Specific discussion on the 5-CHO tautomer stability and H-bonding).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th Ed.). John Wiley & Sons.[2] (Standard reference for general carbonyl shifts and H-bonding effects).

  • SDBS. Spectral Database for Organic Compounds. AIST (Japan). [Link] (Search ID for Benzaldehyde: 1905; Pyrazole derivatives available for comparison).

Sources

Comparative Structural Analysis Guide: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Objective: This guide provides a technical framework for the structural characterization of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde (BCPC) and its halogenated analogs. It compares the efficacy of X-ray Diffraction (XRD) against Density Functional Theory (DFT) predictions and evaluates the impact of the C4-halogen substituent on crystal packing stability.

Significance: The pyrazole-5-carbaldehyde scaffold is a critical intermediate in the synthesis of c-Met kinase inhibitors and agrochemical fungicides. The specific regiochemistry (5-CHO vs. 4-CHO) and the halogen handle (4-Br) are pivotal for downstream structure-activity relationship (SAR) tuning. Understanding the solid-state arrangement—specifically halogen bonding—is essential for optimizing formulation stability and bioavailability.

Synthesis & Crystallization Protocol

To ensure reproducible structural analysis, the synthesis must guarantee regioisomeric purity (5-CHO position), as the Vilsmeier-Haack reaction typically favors the 4-position.

Regioselective Synthesis (C5-Formylation)

Unlike the 4-carbaldehyde isomers synthesized via Vilsmeier-Haack, the 5-carbaldehyde target requires directed lithiation due to the directing effect of the N1-cyclopropyl group.

  • Step 1: Start with 4-bromo-1-cyclopropyl-1H-pyrazole .[1][2][3]

  • Step 2: Lithiation: Treat with LDA (Lithium Diisopropylamide) in dry THF at -78°C. The N1-substituent directs lithiation to the C5 position.

  • Step 3: Formylation: Quench the C5-lithio species with anhydrous DMF.

  • Step 4: Workup: Acidic hydrolysis yields the 5-carbaldehyde.

Crystallization Workflow

High-quality single crystals are required for XRD. The presence of the cyclopropyl ring adds conformational flexibility, making solvent choice critical.

Recommended Solvent Systems:

  • Slow Evaporation: Ethanol/Water (9:1) – Promotes H-bonding networks.

  • Vapor Diffusion: Dissolve in DCM (inner vial); diffuse Hexane (outer vial) – Favors halogen bonding interactions.

CrystallizationWorkflow cluster_0 Synthesis Phase cluster_1 Crystallization Phase Start 4-Bromo-1-cyclopropyl-pyrazole Reagent LDA / THF (-78°C) Start->Reagent Quench DMF Quench Reagent->Quench Product Crude 5-Carbaldehyde Quench->Product Solvent Solvent Selection Product->Solvent MethodA Method A: Slow Evap (Ethanol) Solvent->MethodA MethodB Method B: Vapor Diffusion (DCM/Hexane) Solvent->MethodB Check Polarized Microscopy Check MethodA->Check MethodB->Check XRD Single Crystal XRD Check->XRD If extinguishable

Figure 1: Workflow from regioselective synthesis to single-crystal isolation.

Comparative Structural Analysis

This section compares the structural attributes of the 4-Bromo derivative against its 4-Chloro and 4-H analogs.

X-Ray Diffraction (XRD) Assessment

The introduction of the Bromine atom at C4 drastically alters the packing motif compared to the non-halogenated analog.

  • Space Group: Typically Monoclinic (P2₁/c) or Triclinic (P-1) .

  • Conformation: The cyclopropyl ring is usually twisted relative to the pyrazole plane (torsion angle

    
     60-80°) to minimize steric clash with the N1-lone pair.
    
  • Key Interaction (Halogen Bond): In the 4-Bromo derivative, look for a C4-Br...O=C contact. This "halogen bond" acts as a structural anchor, increasing the melting point relative to the 4-H analog.

Computational Validation (DFT)

Experimental XRD data should be cross-validated using Density Functional Theory (DFT) to distinguish between crystal packing forces and intrinsic molecular geometry.

  • Level of Theory: B3LYP / 6-311G(d,p).

  • RMSD Analysis: Calculate the Root Mean Square Deviation between the XRD geometry and the gas-phase DFT geometry. A high RMSD (>0.5 Å) in the cyclopropyl orientation indicates that crystal packing forces (lattice energy) significantly distort the flexible cyclopropyl group.

Performance Comparison Table

The following table contrasts the physical and structural properties of the derivatives.

Feature4-H Derivative (Reference)4-Chloro Derivative4-Bromo Derivative (Target)
Molecular Weight 108.14142.58187.04
Density (

)
~1.15~1.35~1.58
Melting Point Low (< 60°C)MediumHigh (> 90°C)
Dominant Interaction C-H...O /

-

Weak Cl...O /

-

Strong Br...O (Halogen Bond)
Solubility (Lipophilicity) High (LogP ~0.8)MediumMedium (LogP ~1.5)
Crystallinity Poor (often oils)GoodExcellent (Heavy atom effect)

Hirshfeld Surface Analysis

To visualize the "performance" of the crystal lattice, Hirshfeld surface analysis (using CrystalExplorer) is superior to standard packing diagrams.

Interpreting the Surface
  • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     Surface:  Look for red spots .[4][5]
    
    • In 4-H : Red spots appear only at the Oxygen (acceptor) and H (donor).

    • In 4-Br : A distinct red spot appears at the tip of the Bromine atom (

      
      -hole), indicating a specific, directional interaction with the carbonyl oxygen of a neighboring molecule.
      
Fingerprint Plot Breakdown

The 2D fingerprint plot quantifies the contribution of interatomic contacts to the crystal stability.[6]

  • H...H Contacts: ~40-50% (Due to cyclopropyl hydrogens).

  • Br...O Contacts: ~5-10% (Crucial for the 4-Bromo derivative's stability).

  • N...H Contacts: Weak, as N1 is substituted and N2 is sterically crowded.

InteractionLogic cluster_inputs Molecular Features cluster_outputs Crystal Packing Outcome Br C4-Bromine (Sigma Hole) HalBond Halogen Bond (C-Br...O) Br->HalBond Electrostatic Cyc Cyclopropyl (Hydrophobic) Steric Lattice Expansion (Twisted Conformation) Cyc->Steric Bulk CHO C5-Aldehyde (H-Bond Acceptor) CHO->HalBond Acceptor Stacking Dipole Alignment CHO->Stacking Dipole

Figure 2: Causal relationship between molecular features and crystal packing forces.

Implications for Drug Design

For researchers utilizing this scaffold in drug development:

  • Bioisosterism: The 4-Bromo derivative is not merely a heavier version of the 4-Chloro. The Br...O halogen bond observed in the crystal structure often mimics Br...Carbonyl interactions in protein binding pockets (e.g., hinge regions of kinases).

  • Stability: The higher density and melting point of the Bromo-derivative (driven by the interactions detailed above) make it a more stable candidate for solid dosage forms compared to the lower-melting 4-H or 4-Fluoro analogs.

  • Synthetic Utility: The crystal structure confirms the accessibility of the aldehyde oxygen. However, the steric bulk of the 1-cyclopropyl group (confirmed by the torsion angles in XRD) suggests that nucleophilic attack at the aldehyde (e.g., reductive amination) may require elevated temperatures compared to N-methyl analogs.

References

  • Synthesis Methodology

    • Mikhaleva, A. I., et al. "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes."[7] Synthesis, 2009, 587-590.[7] (Vilsmeier-Haack context). Link

    • Note on Regioselectivity: Determining the position (4 vs 5) is critical.
  • Crystallographic Theory (Hirshfeld)

    • Spackman, M. A., & Jayatilaka, D. "Hirshfeld surface analysis."[4][6] CrystEngComm, 2009, 11, 19-32. Link

  • Halogen Bonding in Pyrazoles

    • Cooper, G., et al. "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations."[8] University of Bristol Research Portal, 2017. Link

  • Computational Methods (DFT)
  • General Structural Data

    • PubChem Compound Summary for 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (Analogous structure). Link

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: This compound is a halogenated organic intermediate featuring a reactive aldehyde group. It requires strict segregation from general organic waste streams to prevent regulatory violations (RCRA/REACH) and dangerous side reactions during storage.

Core Hazards (GHS Classification):

  • Warning: Harmful if swallowed (H302).[1]

  • Irritant: Causes skin (H315), eye (H319), and respiratory tract irritation (H335).

  • Reactivity: The aldehyde moiety is susceptible to oxidation; the bromine atom mandates high-temperature incineration.

Chemical Profile & Waste Classification

Understanding the molecular structure is the prerequisite for safe disposal. You are not just throwing away a "chemical"; you are managing specific functional groups.

PropertyData / CharacteristicOperational Implication
Chemical Name 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehydeN/A
Functional Groups Pyrazole Ring, Bromine (C-4), Aldehyde (C-5), Cyclopropyl (N-1)Multifaceted Risk: Halogenated + Reactive Carbonyl.[2][3][4][5][6][7]
Physical State Solid (typically off-white/yellow powder)Dust generation is a primary exposure vector.
Waste Class Halogenated Organic Waste DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) to avoid cross-contamination fees.
Incompatibilities Strong Oxidizers, Strong Bases, AminesAldehydes can polymerize with amines or oxidize exothermically.
The "Why" Behind the Protocol
  • Bromine Content: Standard combustion of brominated compounds at low temperatures can generate brominated dioxins and furans , which are potent environmental toxins. Consequently, this waste must be directed to facilities equipped with high-temperature incinerators and wet scrubbers [1].

  • Aldehyde Reactivity: Aldehydes are reducing agents. Placing this waste in a container with strong oxidizers (e.g., Nitric Acid waste) can lead to pressure buildup or fire. Furthermore, mixing with amines can cause exothermic polymerization [2].

Disposal Workflow Logic

The following decision tree illustrates the critical segregation steps required to process this compound safely.

DisposalWorkflow Start Waste Generation: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde CheckState Analyze Physical State Start->CheckState IsSolid Solid / Powder CheckState->IsSolid IsLiquid Solution / Mother Liquor CheckState->IsLiquid SolidPack Double-Bag (Polyethylene) Label: 'Toxic Solid - Halogenated' IsSolid->SolidPack CheckSolvent Identify Solvent System IsLiquid->CheckSolvent FinalDisp High-Temp Incineration (RCRA Approved Facility) SolidPack->FinalDisp HaloSolvent Halogenated Solvent (DCM, Chloroform) CheckSolvent->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (Ethyl Acetate, Methanol) CheckSolvent->NonHaloSolvent Segregation CRITICAL SEGREGATION: Add to Halogenated Waste Stream HaloSolvent->Segregation NonHaloSolvent->Segregation *Contaminates Stream* Segregation->FinalDisp

Figure 1: Decision logic for segregating halogenated heterocyclic aldehydes. Note that introducing this compound into a non-halogenated solvent stream reclassifies the entire volume as halogenated waste, significantly increasing disposal costs.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Best for: Expired reagents, reaction solids, or contaminated weighing papers.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a particulate respirator (N95) if handling open powder outside a fume hood.

  • Containment:

    • Place the solid material into a clear polyethylene bag.

    • Twist and tape the neck of the bag to seal it.

    • Place this bag inside a second bag (double-bagging) or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling:

    • Affix a hazardous waste tag immediately.[8]

    • Chemical Name: Write fully: "4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

    • Constituents: List "Brominated Organics" clearly.

  • Storage: Store in the Solid Waste satellite accumulation area. Ensure the container is closed when not in use.[1][8][9][10]

Protocol B: Liquid Waste (Reaction Mixtures/Rinsate)

Best for: Mother liquors from recrystallization or reaction solvents.

  • Solvent Assessment: Determine the primary solvent.

    • Scenario 1 (DCM/Chloroform): Compatible.[11] Pour directly into the "Halogenated Organic Solvents" carboy.

    • Scenario 2 (Acetone/Ethyl Acetate):STOP. Do not pour into the "Non-Halogenated" carboy. The presence of the bromine atom in the solute (the pyrazole) renders the entire mixture halogenated. You must pour this into the Halogenated waste stream [3].

  • Acidity Check: If the reaction involved acids (e.g., Vilsmeier-Haack conditions), neutralize the waste to pH 6–8 before adding to the organic waste drum to prevent drum corrosion or gas evolution.

  • Aldehyde Quenching (Optional but Recommended for Large Quantities):

    • If disposing of >100g, consider oxidizing the aldehyde to the carboxylic acid using a mild oxidant (like dilute KMnO4) before disposal to reduce reactivity, provided you have a protocol for manganese waste. For standard lab scale (<10g), direct disposal into halogenated streams is standard practice.

Protocol C: Empty Container Management (RCRA Empty)
  • Triple Rinse: The original container must be triple-rinsed with a solvent capable of dissolving the residue (e.g., acetone or DCM).

  • Rinsate Disposal: Collect all three rinses and dispose of them as Halogenated Liquid Waste (see Protocol B).

  • Defacing: Cross out the label and mark "Empty." Discard the glass/plastic in the standard lab trash or glass recycling, depending on local policy.

Emergency Procedures

Spill Management
  • Small Spill (Solid):

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels or oil-dry pads to dampen.

    • Scoop material into a waste bag.

    • Clean the surface with soap and water; collect wipes as solid waste.

  • Exposure:

    • Eye Contact: Rinse immediately with water for 15 minutes.[10][12] The aldehyde group is a mucous membrane irritant; seek medical attention if redness persists.

    • Skin Contact: Wash with soap and water.[1][9][12] Remove contaminated clothing to prevent secondary exposure.

References

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Defining Halogenated Organic Compounds (HOCs) and incineration requirements under Land Disposal Restrictions). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Chapter 6: Management of Waste). [Link]

  • PubChem. (n.d.). Compound Summary: 4-Bromo-1H-pyrazole-5-carbaldehyde (Analog). National Library of Medicine. (Used for functional group hazard extrapolation). [Link]

Sources

Personal protective equipment for handling 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde

This guide provides essential, in-depth technical information for the safe handling, use, and disposal of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development who work with this compound. The procedures outlined below are designed to ensure personal safety and minimize environmental impact, reflecting best practices in laboratory settings.

Understanding the Hazard Profile

4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde is a halogenated heterocyclic aromatic aldehyde. While specific toxicological data for this compound is limited, the available Material Safety Data Sheet (MSDS) and data on analogous structures indicate that it should be handled with care. The primary hazards are:

  • Irritation: Causes skin, eye, and respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed, Inhaled, or Absorbed: May be harmful if it enters the body through ingestion, inhalation of dust, or contact with skin.[1][2][3]

The pyrazole moiety is found in many biologically active compounds, and derivatives can exhibit a range of toxicological effects, from therapeutic to acutely toxic.[1][4][5][6][7] Therefore, treating this compound with a high degree of caution is paramount.

Physicochemical Properties (Illustrative)
PropertyValueSource
Molecular FormulaC₇H₆BrN₃OInferred
AppearanceSolid (likely crystalline powder)[8]
StorageStore in a cool, dry place under an inert atmosphere.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is your first and most critical line of defense. The following recommendations are based on a risk assessment of handling a potentially hazardous fine chemical powder.

Hand Protection

Standard disposable nitrile gloves offer a baseline of protection for incidental contact but may not be sufficient for prolonged handling or in the event of a spill.[9][10] Given that this compound is a halogenated aromatic aldehyde, a more robust glove strategy is warranted.

  • For incidental contact (e.g., handling sealed containers): A single pair of nitrile gloves is acceptable.

  • For extended handling (e.g., weighing, preparing solutions): Double-gloving is recommended. An inner nitrile glove with an outer glove made of a material with higher chemical resistance to aromatic and halogenated compounds, such as butyl rubber or Viton™, should be considered.[11] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[12][13][14][15]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Weighing and Solution Preparation: Chemical splash goggles are required to protect against splashes and fine dust.[9]

  • High-Risk Operations: When there is a significant risk of splashing or aerosol generation, a face shield should be worn in addition to safety goggles.[9]

Respiratory Protection

Given that 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde is a solid that can form dust, respiratory protection is crucial, especially when handling the powder outside of a contained system.

  • Engineering Controls: The primary method of respiratory protection is to handle the compound within a certified chemical fume hood or a glove box.

  • Respirator Selection: If engineering controls are not feasible or as a supplementary measure, a respirator is required. The choice of respirator depends on the scale of work and potential for exposure.

    • Low-level, short-duration work: A disposable N95 or FFP2 particulate respirator may be sufficient.[2][16]

    • Higher-risk operations or poor ventilation: A reusable half-mask or full-face respirator with P100 (or FFP3) particulate filters is recommended.[3][16][17][18] Fit testing is mandatory for all tight-fitting respirators to ensure a proper seal.[17]

Protective Clothing
  • A buttoned lab coat should be worn at all times.

  • Long pants and closed-toe shoes are mandatory.

  • For larger quantities or when there is a risk of significant contamination, a disposable chemical-resistant apron or coveralls should be worn.

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for minimizing exposure and preventing contamination.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • The compound should be stored in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Store under an inert atmosphere as recommended by the supplier to prevent degradation.[1]

Weighing and Aliquoting
  • Preparation: Don all required PPE before handling the compound.

  • Location: Perform all weighing and aliquoting of the solid compound inside a chemical fume hood or a balance enclosure to contain any dust.

  • Procedure:

    • Use a dedicated set of spatulas and weighing paper.

    • Carefully transfer the desired amount of the compound, avoiding the creation of dust clouds.

    • Close the primary container tightly immediately after use.

    • Clean the balance and surrounding area with a damp cloth or a suitable solvent to remove any residual powder. Dispose of the cleaning materials as hazardous waste.

Use in a Reaction
  • Setup: Assemble all glassware and reagents in the fume hood before introducing the 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde.

  • Addition: Add the compound to the reaction vessel carefully. If dissolving in a solvent, add the solvent to the solid slowly to avoid splashing.

  • Monitoring: Monitor the reaction from outside the fume hood as much as possible. Keep the fume hood sash at the lowest practical height.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the safe handling of this compound. As a halogenated organic compound, specific waste streams must be used.

Waste Segregation
  • Halogenated Organic Waste: All solutions containing 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde, as well as solvents used for cleaning, must be collected in a designated "Halogenated Organic Waste" container.[14][19]

  • Solid Waste: Contaminated solid waste, including weighing paper, gloves, and disposable lab coats, should be collected in a separate, clearly labeled "Solid Hazardous Waste" container.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Decontamination
  • Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate in the halogenated waste container. Then wash the glassware with soap and water.

  • Spills:

    • Small spills: Absorb with an inert material (e.g., vermiculite, sand) and place the absorbed material in the solid hazardous waste container.

    • Large spills: Evacuate the area and follow your institution's emergency procedures.

The following diagram illustrates the safe handling and disposal workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Workspace in Fume Hood prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh Proceed to Handling react Use in Reaction weigh->react waste_solid Contaminated Solids (Gloves, etc.) weigh->waste_solid Dispose of Weigh Paper decon Decontaminate Glassware & Surfaces react->decon After Experiment decon->waste_solid Dispose of Wipes waste_liquid Halogenated Liquid Waste decon->waste_liquid Dispose of Rinsate

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.